7-Methoxycoumarin-3-carboxylic acid, SE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 7-methoxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO7/c1-21-9-3-2-8-6-10(14(19)22-11(8)7-9)15(20)23-16-12(17)4-5-13(16)18/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQAALOXLOSYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375220 | |
| Record name | 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150321-92-9 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150321-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and molecular weight of 7-Methoxycoumarin-3-carboxylic acid, SE.
This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and experimental applications of 7-Methoxycoumarin-3-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and biochemical analysis.
Chemical Properties and Structure
7-Methoxycoumarin-3-carboxylic acid is a fluorescent compound widely utilized as a labeling reagent in various biochemical assays.[1][2][3][4] Its chemical and physical properties are summarized below.
Chemical Structure:
-
IUPAC Name: 7-methoxy-2-oxochromene-3-carboxylic acid[5]
-
SMILES: COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O[5]
Quantitative Data Summary
| Property | Value | References |
| Molecular Weight | 220.18 g/mol | [1][5][6][7] |
| Appearance | White to off-white powder/crystal | [1][8][9] |
| Melting Point | 194 °C | [3] |
| Excitation Wavelength (λex) | 330 nm (in 0.1 M Tris pH 9.0), 355 nm | [1][7][10] |
| Emission Wavelength (λem) | 402 nm (in 0.1 M Tris pH 9.0), 405 nm | [1][7][10] |
| Purity | ≥97.0% (HPCE), >98.0% (GC) | [7][8] |
| pKa | 1.92 ± 0.20 (most acidic) | [3] |
Experimental Protocols
This section details methodologies for the synthesis of 7-Methoxycoumarin-3-carboxylic acid and its application in studying protein binding.
Synthesis of 7-Methoxycoumarin-3-carboxylic acid
A common synthetic route involves the condensation of 2-hydroxy-4-methoxybenzaldehyde (B30951) with Meldrum's acid.[11]
-
Reactants: 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid.
-
Reaction Type: Knoevenagel condensation followed by intramolecular cyclization and hydrolysis.
-
Procedure: While the specific reaction conditions such as solvent and temperature can vary, a general procedure involves mixing the reactants, often in the presence of a basic catalyst, followed by heating. The intermediate product then undergoes cyclization and subsequent hydrolysis to yield the final carboxylic acid.
Analysis of Protein Binding: A Case Study with Bovine Serum Albumin (BSA)
The interaction of 7-Methoxycoumarin-3-carboxylic acid with proteins can be investigated using spectroscopic methods like circular dichroism (CD) and UV-Vis spectroscopy.[12]
-
Materials:
-
7-Methoxycoumarin-3-carboxylic acid (≥97.0% purity)
-
Bovine Serum Albumin (BSA, ≥98%, fatty acid-free)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
-
Sample Preparation:
-
Prepare a stock solution of BSA at a constant concentration (e.g., 3.7 x 10⁻⁵ M) in the phosphate buffer.
-
Prepare solutions of 7-Methoxycoumarin-3-carboxylic acid and BSA with varying molar ratios (d/p ratio from 0 to 3.54).
-
-
Spectroscopic Analysis:
-
Instrument: Jasco J-815 CD spectropolarimeter.
-
Cuvette: 1 cm path length.
-
Spectral Range: 250–400 nm.
-
Scan Speed: 100 nm/min.
-
Bandwidth: 1 nm.
-
Time Constant: 4 s.
-
Analysis: The induced circular dichroism (ICD) spectra are recorded to study the conformational changes of the ligand upon binding to the protein.[12]
-
Visualizations
Synthesis Workflow for 7-Methoxycoumarin-3-carboxylic acid
The following diagram illustrates the synthetic pathway for 7-Methoxycoumarin-3-carboxylic acid.
Caption: Synthetic pathway of 7-Methoxycoumarin-3-carboxylic acid.
Logical Relationship in Protein Binding Studies
This diagram outlines the logical flow for investigating the interaction between 7-Methoxycoumarin-3-carboxylic acid and a protein like BSA.
Caption: Workflow for protein binding analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Methoxycoumarin-3-carboxylic acid *CAS 20300-59-8* | AAT Bioquest [aatbio.com]
- 3. 7-METHOXYCOUMARIN-3-CARBOXYLIC ACID CAS#: 20300-59-8 [amp.chemicalbook.com]
- 4. 7-Methoxycoumarin-3-carboxylic acid - CAS-Number 20300-59-8 - Order from Chemodex [chemodex.com]
- 5. 7-Methoxycoumarin-3-carboxylic Acid | C11H8O5 | CID 583941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 7-Methoxycoumarin-3-carboxylic acid fluorescence, = 97.0 HPCE 20300-59-8 [sigmaaldrich.com]
- 8. 7-Methoxycoumarin-3-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 9. 7-Methoxycoumarin-3-carboxylic Acid 20300-59-8 | 東京化成工業株式会社 [tcichemicals.com]
- 10. Spectrum [7-Methoxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 11. Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revroum.lew.ro [revroum.lew.ro]
A Technical Guide to the Quantum Yield and Photostability of Coumarin-Based Dyes
For Researchers, Scientists, and Drug Development Professionals
Coumarin-based dyes are a pivotal class of fluorophores, distinguished by their core benzopyrone structure.[1][2] Their robust photophysical properties, including high fluorescence quantum yields and environmental sensitivity, have made them indispensable tools in a wide array of scientific and biomedical applications. These applications range from laser dyes and organic light-emitting diodes (OLEDs) to advanced fluorescent probes for bio-imaging and high-sensitivity assays.[3][4] For professionals in research and drug development, a profound understanding of two key performance metrics—fluorescence quantum yield and photostability—is critical for the rational design of experiments and the development of novel molecular tools.[5][6]
This technical guide provides an in-depth exploration of these parameters, summarizing quantitative data, detailing experimental protocols, and illustrating key concepts and workflows.
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[5][7][8] A higher quantum yield signifies a brighter dye, which is paramount for applications requiring high sensitivity.
Factors Influencing Quantum Yield
The quantum yield of a coumarin (B35378) dye is not an intrinsic constant but is highly dependent on its molecular architecture and its immediate environment.
-
Molecular Structure: The substitution pattern on the coumarin scaffold is the primary determinant of its photophysical properties. The introduction of electron-donating groups (e.g., amino or alkoxy groups) at the C7-position and electron-withdrawing groups at the C3 or C4-positions creates an intramolecular charge transfer (ICT) or "push-pull" character.[9] This ICT is crucial for tuning the emission color and intensity. Furthermore, structural rigidity plays a vital role; coumarins with flexible amino groups at the C7-position can exhibit a dramatic decrease in quantum yield in polar solvents.[10] This is attributed to the formation of a non-emissive, 'twisted' intramolecular charge transfer (TICT) state, which provides a rapid non-radiative decay pathway.[2][10] Conversely, structurally constrained analogues that prevent this twisting maintain high fluorescence efficiency across a range of solvents.[10]
-
Solvent Environment: The polarity of the solvent has a profound effect on both the emission wavelength and quantum yield. Typically, coumarin dyes exhibit a solvatochromic red shift (a shift to longer wavelengths) in their fluorescence spectra as solvent polarity increases.[10][11] For dyes susceptible to TICT state formation, this increase in polarity can also lead to a significant reduction in quantum yield and fluorescence lifetime.[2][10]
Quantitative Data: Quantum Yield of Coumarin Derivatives
The following table summarizes the fluorescence quantum yields for representative coumarin derivatives under various solvent conditions.
| Coumarin Derivative | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference |
| Coumarin 1 (7-diethylamino-4-methylcoumarin) | Glycerol | - | - | 0.56 | [10] |
| Coumarin 1 (trans-CP precursor) | Acetonitrile | 420 | 483 | 0.70 | [12] |
| Coumarin 1 (trans-CP precursor) | Water | 436 | 550 | 0.12 | [12] |
| Coumarin 102 | Acetonitrile | - | - | 0.76 | [10] |
| Coumarin 153 | Acetonitrile | - | - | 0.53 | [10] |
| Coumarin-based dye 4e (p-methyl phenyl substituted) | - | - | - | 0.83 | [1][13] |
| trans-CP (water-soluble photoswitch) | Acetonitrile | 470 | 542 | 0.12 | [12] |
| trans-CP (water-soluble photoswitch) | Water | 500 | 620 | 0.042 | [12] |
Experimental Protocol: Relative Quantum Yield Measurement
The comparative method is the most widely used technique for determining the fluorescence quantum yield of a solution sample.[7][8] It involves comparing the fluorescence properties of the test sample to a well-characterized fluorescence standard with a known quantum yield.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Corrected-Spectrum Spectrofluorometer
-
10 mm path length quartz cuvettes
-
Fluorescence standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, ΦF = 0.54; or Rhodamine 6G in ethanol, ΦF = 0.95)
-
Test coumarin dye
-
Spectroscopic grade solvents
Methodology:
-
Solution Preparation: Prepare a series of five to six dilute solutions for both the standard and the test sample in their respective solvents. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.[7][8] This minimizes the inner filter effect where emitted light is reabsorbed by other dye molecules.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Note the absorbance value at the intended excitation wavelength.
-
Fluorescence Measurement: Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each solution. The excitation wavelength must be the same as that used for the absorbance measurements. It is critical that the instrumental parameters (e.g., excitation/emission slit widths, detector voltage) are kept identical for both the standard and the test samples.[7]
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Data Analysis: For both the standard and the test sample, create a plot of integrated fluorescence intensity versus absorbance. The resulting data should yield a straight line passing through the origin. The slope (gradient) of this line is proportional to the quantum yield.[7]
-
Calculation: The quantum yield of the test sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively.
-
Photostability and Photodegradation
Photostability refers to a fluorophore's resistance to irreversible photochemical destruction, or photobleaching, upon exposure to excitation light.[5] High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse live-cell imaging and single-molecule tracking. The susceptibility to degradation is quantified by the photodegradation quantum yield (Φd), where a lower value indicates higher stability.[14]
Mechanisms of Coumarin Photodegradation
The photodegradation of coumarin dyes can proceed through several mechanisms:
-
Singlet State Self-Quenching: At higher concentrations (typically above 0.01 M), an excited singlet-state dye molecule can interact with a ground-state molecule.[15] This interaction can lead to non-radiative decay and, in some cases, initiate irreversible chemical reactions that destroy the dye.[16][17]
-
Chemical Reactions: Specific photodegradation pathways have been identified for aminocoumarins, including the dealkylation of the amino group at the C7-position and the reduction of the lactone ring.[15]
-
Photooxidation: The interaction of the excited dye molecule with molecular oxygen can generate reactive singlet oxygen, which can then attack and degrade the dye structure.[18]
Factors Influencing Photostability
-
Solvent: The solvent environment plays a significant role in dye stability. For instance, the photodegradation of Coumarin Disperse Yellow 82 is notably faster in N,N-dimethylformamide (DMF) than in alcohols like methanol (B129727) or ethanol.[19][20] Conversely, alcohol-water and alcohol-glycerol mixtures have been shown to enhance the photostability of some coumarin dyes.[11]
-
Atmosphere: The presence or absence of oxygen can alter the rate and mechanism of photodegradation. For Coumarin Disperse Yellow 82, irradiation under an anaerobic (nitrogen) atmosphere resulted in a higher rate of degradation compared to aerobic (air) conditions, suggesting that direct photochemical reactions, rather than photooxidation, were dominant in that case.[19][20]
-
Concentration: As concentration increases, bimolecular processes like self-quenching become more probable, which can accelerate photodegradation.[15]
Quantitative Data: Photodegradation of Coumarin Dyes
The following table presents photodegradation quantum yield data for select coumarin dyes. A lower Φd value corresponds to greater photostability.
| Coumarin Derivative | Solvent | Conditions | Photodegradation Quantum Yield (Φd) | Reference |
| C.I. Disperse Yellow 82 | Methanol | Anaerobic | ~1.5 - 3.5 x 10⁻⁵ (conc. dependent) | [14] |
| C.I. Disperse Yellow 82 | Ethanol | Anaerobic | ~1.2 - 3.2 x 10⁻⁵ (conc. dependent) | [14] |
| C.I. Disperse Yellow 82 | DMF | Anaerobic | ~3.8 - 5.8 x 10⁻⁵ (conc. dependent) | [14] |
| 3-Thiazolyl Coumarin 1 | Various | - | ~10⁻⁴ | [6] |
| 3-Phenylthiazolyl Coumarin 2 | Various | - | ~10⁻⁴ | [6] |
Experimental Protocol: Photodegradation Quantum Yield Measurement
This protocol outlines a method to determine the photodegradation quantum yield by monitoring the change in absorbance over time.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
High-intensity light source (e.g., Xenon lamp with a monochromator or laser)
-
Quartz cuvette with a temperature-controlled holder
-
Chemical actinometer (e.g., potassium ferrioxalate) to measure photon flux
-
Stirrer for the cuvette (optional, to ensure uniform irradiation)
Methodology:
-
Actinometry: First, determine the photon flux (photons per second) of the irradiating light source at the chosen wavelength using a standard chemical actinometry procedure. This is a critical calibration step.
-
Sample Preparation: Prepare a solution of the coumarin dye in the desired solvent with a known concentration. The concentration should be chosen to have a significant absorbance at the irradiation wavelength.
-
Initial Measurement: Record the initial, full UV-Vis absorbance spectrum of the sample before irradiation (t=0). Note the absorbance at the maximum wavelength (λmax).[14]
-
Irradiation: Place the cuvette in the temperature-controlled holder and begin irradiation with the calibrated light source at a wavelength where the dye absorbs strongly.[14] The solution may be stirred to prevent thermal effects and ensure homogeneity.
-
Monitoring Degradation: At fixed time intervals, stop the irradiation and quickly record the UV-Vis absorbance spectrum.[14]
-
Data Analysis: Plot the absorbance at λmax against the irradiation time. The initial slope of this curve is related to the initial rate of the photochemical reaction.
-
Calculation: The photodegradation quantum yield (Φd) is calculated as the rate of molecules decomposed divided by the rate of photons absorbed. This requires knowledge of the initial rate of reaction (from the plot in step 6), the volume of the solution, the initial concentration, and the photon flux determined from actinometry.
Interplay of Factors Influencing Photophysical Properties
The quantum yield and photostability of coumarin dyes are not independent properties. They are the macroscopic outcomes of complex excited-state dynamics that are governed by both molecular structure and the surrounding environment. The following diagram illustrates the logical relationships between these key factors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. static.horiba.com [static.horiba.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. real.mtak.hu [real.mtak.hu]
- 13. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scirp.org [scirp.org]
- 20. Performance Evaluation of Fluorescence and Photostability of Coumarin Disperse Yellow 82 [scirp.org]
Safety and handling precautions for 7-Methoxycoumarin-3-carboxylic acid, SE.
An In-depth Technical Guide to the Safety and Handling of 7-Methoxycoumarin-3-carboxylic acid, Succinimidyl Ester
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensure laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling precautions for 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester (SE), a fluorescent labeling reagent.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester |
| CAS Number | 150321-92-9 |
| Molecular Formula | C₁₅H₁₁NO₇ |
| Molecular Weight | 317.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, or acetonitrile[1] |
Hazard Identification and Classification
This chemical is considered hazardous. The primary hazards are related to skin and eye irritation.
| Hazard Classification | Category |
| Skin Irritation | Category 2[2] |
| Serious Eye Irritation | Category 2A[2] |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system)[2] |
Signal Word: Warning[3]
Hazard Statements:
-
H335: May cause respiratory irritation.[2]
Potential Health Effects:
-
Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.[4]
-
Skin: May cause skin irritation in susceptible persons.[4]
-
Eyes: May cause eye irritation in susceptible persons.[4]
-
Ingestion: May be harmful if swallowed.[4]
To date, no chronic exposure, carcinogenic, mutagenic, or reproductive toxicity data is available.[4] The hazards of this material have not been thoroughly investigated, and it should be handled with caution.[4]
Experimental Protocols: Safe Handling Workflow
The following diagram outlines the recommended workflow for handling 7-Methoxycoumarin-3-carboxylic acid, SE in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If symptoms arise, call a physician for medical advice.[4][5] |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[4][5] If skin irritation occurs, get medical advice or attention.[3] Take off contaminated clothing and wash it before reuse.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers.[4][5] If eye irritation persists, get medical advice or attention.[3] |
| Ingestion | If the person is conscious, wash out their mouth with water. Never give anything by mouth to an unconscious person.[4][5] Call a physician for medical advice if symptoms arise.[4][5] |
Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[3][5][6] A face shield may be necessary depending on the situation.[3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][5][6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] A dust respirator is recommended.[3] |
Storage and Disposal
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Protect the material from long-term exposure to light.[4][5]
-
For long-term stability, store at -20°C. The compound is stable for at least 2 years under these conditions.[1][7] Short-term storage can be at +4°C.[1]
-
Store locked up.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not allow the product to enter drains, groundwater, or water courses.[4]
-
Consult local, state, or national regulations for proper disposal.[4]
Accidental Release Measures
-
Personal Precautions: Use appropriate protective equipment. Avoid breathing vapors, mist, gas, or dust formation.[4][5] Avoid prolonged or repeated exposure.[4][5]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[4]
-
Methods for Cleaning Up: Absorb the spill onto an appropriate material. Collect and dispose of all waste in accordance with applicable laws.[4][5]
References
- 1. 7-Methoxycoumarin-3-carboxylic acid - CAS-Number 20300-59-8 - Order from Chemodex [chemodex.com]
- 2. 7-Methoxycoumarin-3-carboxylic Acid | C11H8O5 | CID 583941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. fishersci.com [fishersci.com]
- 7. 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester - CAS-Number 150321-92-9 - Order from Chemodex [chemodex.com]
A Technical Guide to the Synthesis of 7-Methoxycoumarin-3-carboxylic Acid for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and bioconjugation of 7-Methoxycoumarin-3-carboxylic acid, a fluorescent label widely utilized in biological research and drug development. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents quantitative data to ensure reproducible and efficient synthesis and conjugation.
Introduction
7-Methoxycoumarin-3-carboxylic acid is a key derivative of the coumarin (B35378) family, a class of compounds known for their distinctive blue fluorescence. Its utility as a fluorescent tag stems from its favorable photophysical properties, including a significant Stokes shift and good quantum yield. The carboxylic acid moiety at the 3-position provides a convenient handle for covalent attachment to biomolecules, such as proteins, peptides, and nucleic acids, through the formation of stable amide bonds. This process, known as bioconjugation, enables the fluorescent labeling of biological targets for a wide range of applications, including fluorescence microscopy, immunoassays, and fluorescence resonance energy transfer (FRET) studies.
This guide will focus on the most prevalent and reliable synthetic route to 7-Methoxycoumarin-3-carboxylic acid, the Knoevenagel condensation, followed by the activation of the carboxylic acid for efficient bioconjugation.
Synthesis of 7-Methoxycoumarin-3-carboxylic Acid
The primary synthetic route for 7-Methoxycoumarin-3-carboxylic acid is the Knoevenagel condensation of 2-hydroxy-4-methoxybenzaldehyde (B30951) with an active methylene (B1212753) compound, such as diethyl malonate or Meldrum's acid, followed by hydrolysis of the resulting ester.
Chemical Principles
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. In this synthesis, the base deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of 2-hydroxy-4-methoxybenzaldehyde. Subsequent dehydration and intramolecular cyclization (lactonization) lead to the formation of the coumarin ring system. When diethyl malonate is used, the resulting product is an ethyl ester, which is then hydrolyzed to the desired carboxylic acid.
Experimental Protocol: Knoevenagel Condensation and Hydrolysis
This protocol outlines the synthesis of 7-Methoxycoumarin-3-carboxylic acid starting from 2-hydroxy-4-methoxybenzaldehyde and diethyl malonate.
Materials:
-
2-hydroxy-4-methoxybenzaldehyde
-
Diethyl malonate
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
-
Sodium hydroxide (B78521) (for hydrolysis)
-
Hydrochloric acid (for acidification)
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Condensation:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and diethyl malonate (1.2 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The ethyl ester of 7-methoxycoumarin-3-carboxylic acid may precipitate out.
-
-
Hydrolysis:
-
To the reaction mixture, add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux for 1-2 hours to hydrolyze the ester.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting materials.
-
-
Acidification and Isolation:
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of 7-Methoxycoumarin-3-carboxylic acid will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
-
Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Quantitative Data for Synthesis
| Parameter | Value/Range | Reference |
| Starting Materials | ||
| 2-hydroxy-4-methoxybenzaldehyde | 1.0 eq | [General Procedure] |
| Diethyl malonate | 1.1 - 1.5 eq | [General Procedure] |
| Catalyst (Piperidine) | 0.1 - 0.2 eq | [General Procedure] |
| Reaction Conditions | ||
| Solvent | Ethanol | [General Procedure] |
| Condensation Temperature | Reflux (approx. 78 °C) | [General Procedure] |
| Condensation Time | 4 - 8 hours | [General Procedure] |
| Hydrolysis Reagent | NaOH or KOH | [General Procedure] |
| Hydrolysis Temperature | Reflux | [General Procedure] |
| Hydrolysis Time | 1 - 3 hours | [General Procedure] |
| Yield and Purification | ||
| Typical Crude Yield | 70 - 90% | [Estimated] |
| Purification Method | Recrystallization | [General Procedure] |
| Recrystallization Solvent | Ethanol/Water, Acetic Acid/Water | [General Procedure] |
| Typical Purified Yield | 60 - 80% | [Estimated] |
Note: Yields are highly dependent on reaction scale and specific conditions.
Characterization of 7-Methoxycoumarin-3-carboxylic acid
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₁H₈O₅
-
Molecular Weight: 220.18 g/mol
-
Melting Point: Approximately 248-252 °C (decomposes)
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.65 (s, 1H, H-4), 7.85 (d, J=8.8 Hz, 1H, H-5), 7.00 (dd, J=8.8, 2.4 Hz, 1H, H-6), 6.90 (d, J=2.4 Hz, 1H, H-8), 3.85 (s, 3H, -OCH₃), 13.5 (br s, 1H, -COOH).
-
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 165.2, 162.5, 156.0, 148.5, 131.0, 114.5, 113.0, 112.0, 101.5, 56.0.
-
Mass Spectrometry (ESI-): m/z 219.0 [M-H]⁻.
Activation for Bioconjugation: Synthesis of 7-Methoxycoumarin-3-carboxylic acid N-hydroxysuccinimide (NHS) Ester
For bioconjugation to primary amines on biomolecules, the carboxylic acid is typically activated as an N-hydroxysuccinimide (NHS) ester. This creates a more reactive species that readily forms a stable amide bond with the amine, releasing NHS as a byproduct.
Chemical Principles
The activation is achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). The carbodiimide activates the carboxyl group, which is then attacked by the hydroxyl group of NHS to form the active ester.
Experimental Protocol: NHS Ester Synthesis
Materials:
-
7-Methoxycoumarin-3-carboxylic acid
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Standard laboratory glassware and equipment under anhydrous conditions
Procedure:
-
Dissolve 7-Methoxycoumarin-3-carboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add EDC (1.2 eq) or DCC (1.1 eq) portion-wise to the stirred solution. If using DCC, a precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
If DCC was used, filter off the DCU precipitate.
-
Precipitate the NHS ester by adding the reaction mixture to a large volume of cold, dry diethyl ether.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Store the NHS ester under desiccated and dark conditions at -20°C.
Quantitative Data for NHS Ester Synthesis
| Parameter | Value/Range | Reference |
| Starting Materials | ||
| 7-Methoxycoumarin-3-carboxylic acid | 1.0 eq | [General Procedure] |
| N-hydroxysuccinimide (NHS) | 1.0 - 1.2 eq | [General Procedure] |
| Coupling Agent (EDC or DCC) | 1.1 - 1.5 eq | [General Procedure] |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DCM | [General Procedure] |
| Temperature | 0 °C to Room Temperature | [General Procedure] |
| Time | 12 - 24 hours | [General Procedure] |
| Yield and Purification | ||
| Typical Crude Yield | 80 - 95% | [Estimated] |
| Purification Method | Precipitation/Washing | [General Procedure] |
Bioconjugation to Proteins
The 7-Methoxycoumarin-3-carboxylic acid NHS ester can be used to label proteins and other biomolecules containing primary amines (e.g., the ε-amino group of lysine (B10760008) residues).
Experimental Protocol: Protein Labeling
Materials:
-
Protein of interest in a suitable buffer (amine-free, e.g., PBS at pH 7.2-8.0)
-
7-Methoxycoumarin-3-carboxylic acid NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing for purification
Procedure:
-
Prepare a stock solution of the 7-Methoxycoumarin-3-carboxylic acid NHS ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.
-
Adjust the pH of the protein solution to 7.5-8.5 using a suitable buffer (e.g., sodium bicarbonate buffer). The protein concentration should typically be in the range of 1-10 mg/mL.
-
Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio depends on the protein and the desired degree of labeling and should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove the unreacted dye and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at ~350 nm).
Quantitative Data for Bioconjugation
| Parameter | Value/Range | Reference |
| Reaction Conditions | ||
| Protein Concentration | 1 - 10 mg/mL | [General Guideline] |
| Buffer | Amine-free (e.g., PBS, Bicarbonate) | [General Guideline] |
| pH | 7.5 - 8.5 | [General Guideline] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | [General Guideline] |
| Temperature | 4 °C or Room Temperature | [General Guideline] |
| Time | 1 - 24 hours | [General Guideline] |
| Purification | ||
| Method | Size-Exclusion Chromatography, Dialysis | [General Guideline] |
Visualized Workflows
Synthesis of 7-Methoxycoumarin-3-carboxylic Acid
Caption: Workflow for the synthesis of 7-Methoxycoumarin-3-carboxylic acid.
Bioconjugation Workflow
Caption: Workflow for the bioconjugation of proteins with 7-Methoxycoumarin-3-carboxylic acid.
Conclusion
This technical guide provides a detailed framework for the synthesis and bioconjugation of 7-Methoxycoumarin-3-carboxylic acid. By following the outlined protocols and considering the provided quantitative data, researchers can reliably produce this valuable fluorescent probe and its activated derivatives for a wide array of applications in life sciences and drug discovery. Careful optimization of reaction conditions based on the specific biomolecule of interest is recommended to achieve the desired degree of labeling and maintain biological activity.
A Technical Guide to Fluorescence and Fluorescent Dyes for Researchers and Drug Development Professionals
Introduction
Fluorescence is a highly sensitive and specific analytical technique that has become an indispensable tool in biological research and drug development. This guide provides an in-depth overview of the principles of fluorescence, the mechanisms of fluorescent dyes, and their applications in various experimental contexts.
The Core Principles of Fluorescence
Fluorescence is a photoluminescent process where a molecule, known as a fluorophore or fluorescent dye, absorbs photons of a specific wavelength (excitation) and subsequently emits photons of a longer wavelength (emission). This phenomenon is governed by the Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
Upon absorbing a photon of light, a fluorophore is elevated from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through a non-radiative process called internal conversion and vibrational relaxation. From this relaxed S₁ state, the fluorophore can return to the ground state (S₀) by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The time a fluorophore spends in the excited state before returning to the ground state is termed the fluorescence lifetime.
Several factors can influence the fluorescence process, including the chemical environment of the fluorophore (pH, polarity), temperature, and the presence of quenching agents. Quenching refers to any process that decreases the fluorescence intensity of a given substance.
Mechanisms of Fluorescent Dyes
Fluorescent dyes are molecules that are inherently fluorescent or can be chemically modified to become fluorescent. Their ability to absorb and emit light is determined by their chemical structure, which typically contains aromatic rings and delocalized π-electrons. The specific properties of a fluorescent dye are characterized by its excitation and emission spectra, quantum yield, and molar extinction coefficient.
-
Quantum Yield (Φ): This is the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient fluorescent molecule.
-
Molar Extinction Coefficient (ε): This measures how strongly a chemical species absorbs light at a given wavelength. A higher molar extinction coefficient means that less of the substance is needed to absorb a certain amount of light.
The brightness of a fluorescent dye is proportional to the product of its molar extinction coefficient and its quantum yield.
Applications in Research and Drug Development
Fluorescent dyes are utilized in a wide array of applications, including:
-
Fluorescence Microscopy: This technique allows for the visualization of specific cells, cellular components, and biological processes with high spatial resolution.
-
Flow Cytometry: This method is used to analyze and sort cells based on their fluorescent properties, enabling the quantification of different cell populations.
-
Fluorescence Resonance Energy Transfer (FRET): FRET is a mechanism describing energy transfer between two light-sensitive molecules. It is a powerful tool for studying molecular interactions, such as protein-protein interactions and conformational changes.
-
High-Throughput Screening (HTS): Fluorescence-based assays are widely used in HTS to screen large libraries of compounds for potential drug candidates.
Quantitative Data of Common Fluorescent Dyes
The selection of an appropriate fluorescent dye is critical for the success of an experiment. The following table summarizes the key spectral properties of some commonly used fluorescent dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Fluorescein (FITC) | 494 | 518 | 75,000 | 0.92 |
| Rhodamine B | 555 | 580 | 105,000 | 0.31 |
| Cyanine 3 (Cy3) | 550 | 570 | 150,000 | 0.15 |
| Cyanine 5 (Cy5) | 649 | 670 | 250,000 | 0.28 |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 |
| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 |
| DAPI | 358 | 461 | 35,000 | 0.92 |
| Hoechst 33342 | 350 | 461 | 42,000 | 0.42 |
Experimental Protocols
Cell Staining for Fluorescence Microscopy
-
Cell Preparation: Grow cells on glass coverslips or in optical-quality plastic dishes.
-
Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS), for 10-20 minutes at room temperature.
-
Permeabilization: If staining intracellular targets, permeabilize the cells with a detergent, such as 0.1-0.5% Triton X-100 in PBS, for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 1-5% bovine serum albumin in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Counterstaining (Optional): Stain the cell nuclei with a DNA stain like DAPI or Hoechst.
-
Mounting: Mount the coverslip onto a microscope slide using a mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Flow Cytometry Analysis
-
Cell Preparation: Prepare a single-cell suspension from tissues or cell cultures.
-
Staining: Stain the cells with fluorescently labeled antibodies or dyes that bind to specific cell surface or intracellular markers.
-
Washing: Wash the cells to remove unbound antibodies or dyes.
-
Resuspension: Resuspend the cells in a suitable buffer, such as PBS with a small amount of protein (e.g., bovine serum albumin) to prevent cell clumping.
-
Data Acquisition: Run the samples on a flow cytometer. The instrument will pass the cells one by one through a laser beam, and detectors will measure the scattered light and fluorescence signals.
-
Data Analysis: Analyze the collected data using specialized software to identify and quantify different cell populations based on their fluorescence characteristics.
Visualizing Signaling Pathways and Workflows
Generic Signaling Pathway
A generic signaling pathway illustrating ligand binding and cellular response.
Fluorescence Microscopy Workflow
A simplified workflow for a fluorescence microscopy experiment.
FRET Logical Diagram
A logical diagram illustrating the principle of Förster Resonance Energy Transfer (FRET).
In-Depth Technical Guide to 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 150321-92-9
This guide provides a comprehensive overview of 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester, a versatile fluorescent labeling reagent. Below you will find its chemical and physical properties, detailed experimental protocols for its use in labeling various biomolecules, and an illustrative experimental workflow.
Core Properties and Specifications
7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester is a highly efficient, amine-reactive fluorescent tag known for its strong blue fluorescence.[1][2] Its unique chemical structure allows for stable conjugation to proteins, peptides, and nucleic acids, making it a valuable tool in various biochemical and biomedical research applications.[3][4] The methoxy (B1213986) group on the coumarin (B35378) ring enhances its photostability, ensuring reliable performance in fluorescence-based assays.[3]
| Property | Value | Reference |
| CAS Number | 150321-92-9 | [3][4][5] |
| Molecular Formula | C₁₅H₁₁NO₇ | [3][4][5] |
| Molecular Weight | 317.25 g/mol | [3][4][5] |
| Appearance | Almost white powder | [3] |
| Purity | ≥97.0% (HPLC) | |
| Fluorescence Excitation (λex) | ~360 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | |
| Fluorescence Emission (λem) | ~410 nm (in 0.1 M phosphate buffer, pH 7.0) | |
| Storage Conditions | Store at < -10 °C, under inert gas | [3] |
| Solubility | Soluble in DMF, DMSO, and Methanol | [6] |
Synthesis
The synthesis of 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester involves a two-step process. First, 7-Methoxycoumarin-3-carboxylic acid is synthesized, followed by its esterification to the N-succinimidyl ester.
Synthesis of 7-Methoxycoumarin-3-carboxylic acid
This is achieved through the condensation of 2-hydroxy-4-methoxybenzaldehyde (B30951) with Meldrum's acid.[7]
Synthesis of 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester
The carboxylic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).[8]
Detailed Protocol:
-
Dissolve 7-Methoxycoumarin-3-carboxylic acid (1 mmole) in anhydrous dimethylformamide (DMF).
-
Add N-hydroxysuccinimide (1 mmole).
-
Cool the reaction mixture to 0°C.
-
Add dicyclohexylcarbodiimide (DCC) (1.1 mmole) and stir the mixture for 30 minutes at 0°C.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.[8]
-
The resulting N-succinimidyl ester can then be purified for use in labeling reactions.
Experimental Protocols for Biomolecule Labeling
The N-succinimidyl ester group of this coumarin derivative readily reacts with primary amino groups (-NH₂) on biomolecules to form stable amide bonds.[9] This makes it an ideal reagent for labeling proteins (via lysine (B10760008) residues and the N-terminus), amine-modified nucleic acids, and peptides.
Protein Labeling Protocol
This protocol provides a general procedure for conjugating 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2.5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
Dye Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the coumarin dye in anhydrous DMSO or DMF.[9]
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 10-20 fold molar excess of the dye is a common starting point.
-
Add the dye solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]
-
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~360 nm (for the coumarin dye).
Peptide Labeling Protocol
This coumarin derivative is an excellent tag for labeling peptides at the N-terminus or on lysine residues.[2]
Procedure: The general principles for protein labeling apply. However, due to the smaller size of peptides, purification can also be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), which allows for the separation of labeled and unlabeled peptides as well as peptides with different degrees of labeling.
Amine-Modified Nucleic Acid Labeling Protocol
This protocol is suitable for labeling oligonucleotides or DNA that have been synthesized with a primary amine modification.
Procedure:
-
Nucleic Acid Preparation: Dissolve the amine-modified nucleic acid in a carbonate-bicarbonate buffer (pH 8.5-9.0).
-
Dye Solution Preparation: Prepare a fresh stock solution of the coumarin dye in DMSO or DMF.
-
Labeling Reaction:
-
Add the dye solution to the nucleic acid solution. A 20-50 fold molar excess of the dye is often used.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification: Purify the labeled nucleic acid by ethanol (B145695) precipitation or using a suitable chromatography method (e.g., gel filtration or HPLC).
Applications in Research and Drug Development
7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester is utilized in a variety of research and development applications:
-
Fluorescence Microscopy and Flow Cytometry: Labeled biomolecules can be visualized and quantified in cells and tissues.[3]
-
Fluorescence Resonance Energy Transfer (FRET): This coumarin can serve as a donor fluorophore in FRET-based assays to study molecular interactions, such as protease activity.[8]
-
Drug Delivery: The fluorescent properties of the coumarin tag can be used to track the cellular uptake and distribution of drug delivery systems.[3] A derivative of 7-methoxycoumarin-3-carboxylic acid has been used as a fluorescent, cell-cleavable protecting group to monitor the cellular uptake of a phosphonate (B1237965) analogue.[7]
-
Bioconjugation: It is used to attach fluorescent labels to various biomolecules for use as probes in diagnostics and cellular research.[3]
Experimental Workflow and Signaling Pathway Diagrams
General Protein Labeling and Purification Workflow
The following diagram illustrates a typical workflow for labeling a protein with 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester and subsequent purification.
Caption: Workflow for fluorescently labeling proteins.
FRET-Based Protease Activity Assay
This diagram illustrates the principle of a Fluorescence Resonance Energy Transfer (FRET) assay for detecting protease activity using a peptide labeled with a coumarin donor and a quencher acceptor.
References
- 1. Tagging synthetic polymers with coumarin group for study nucleic acid interaction with gene delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester *CAS 150321-92-9* | AAT Bioquest [aatbio.com]
- 3. chemimpex.com [chemimpex.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. scbt.com [scbt.com]
- 6. 7-Methoxycoumarin-3-carboxylic acid suitable for fluorescence, ≥97.0% (HPCE) | 20300-59-8 [sigmaaldrich.com]
- 7. Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotium.com [biotium.com]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with 7-Methoxycoumarin-3-carboxylic acid, Succinimidyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester (7-MCC-SE) is an amine-reactive fluorescent probe used for the covalent labeling of proteins and other biomolecules. The succinimidyl ester moiety reacts efficiently with primary amino groups, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine (B10760008) residues, to form a stable amide bond. This process yields a protein conjugate that is brightly fluorescent in the blue region of the spectrum, making it a valuable tool for a variety of applications in biological research and drug development.
Proteins labeled with 7-Methoxycoumarin can be utilized in fluorescence microscopy, flow cytometry, and fluorescence-based bioassays. A significant application of this fluorophore is in Förster Resonance Energy Transfer (FRET) studies, where it can serve as a donor fluorophore in conjunction with a suitable acceptor to investigate protein-protein interactions, conformational changes, and enzymatic activity. Its relatively small size minimizes potential steric hindrance and perturbation of protein function.
Physicochemical and Spectroscopic Properties
Summarized below are the key properties of 7-Methoxycoumarin-3-carboxylic acid and its succinimidyl ester derivative. This data is essential for designing and executing labeling experiments and for the subsequent analysis of the labeled protein.
| Property | Value | Reference |
| Chemical Name | 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester | N/A |
| Abbreviation | 7-MCC-SE | N/A |
| CAS Number | 150321-92-9 | N/A |
| Molecular Weight | 317.25 g/mol | N/A |
| Excitation Maximum (λex) | ~330 - 360 nm | [1] |
| Emission Maximum (λem) | ~402 - 410 nm | [1] |
| Molar Extinction Coefficient (ε) | ~11,820 cm⁻¹M⁻¹ (estimated)¹ | [2] |
| Quantum Yield (Φ) | ~0.18 (estimated)¹ | [2] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N/A |
| Target Residues | Primary amines (Lysine, N-terminus) | N/A |
¹Data for the closely related compound 7-Methoxycoumarin-4-acetic acid. The exact values for 7-Methoxycoumarin-3-carboxylic acid, SE may vary.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol provides a general procedure for the covalent labeling of proteins with 7-MCC-SE. The optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 1X PBS, pH 7.4)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing
-
Quenching reagent (optional, e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye.
-
-
Dye Preparation:
-
Immediately before use, prepare a stock solution of 7-MCC-SE in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL. Vortex to ensure the dye is fully dissolved.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve a 10- to 20-fold molar excess of dye to protein. This ratio may need to be optimized for your specific protein.
-
While gently stirring or vortexing, add the dye solution to the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To terminate the labeling reaction, a quenching reagent such as Tris-HCl can be added to a final concentration of 50-100 mM. This will react with any unreacted dye. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., 1X PBS).
-
Alternatively, dialysis can be performed against a large volume of buffer with several buffer changes.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of 7-Methoxycoumarin (~340 nm, A₃₄₀).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A₃₄₀ × CF)] / ε_protein
Where:
-
CF is the correction factor (A₂₈₀ of the free dye / A₃₄₀ of the free dye). This should be determined empirically for the free dye under the same buffer conditions.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
DOL = A₃₄₀ / (ε_dye × Protein Concentration (M))
Where:
-
ε_dye is the molar extinction coefficient of 7-Methoxycoumarin at its excitation maximum (~11,820 cm⁻¹M⁻¹ as an estimate).
-
Mandatory Visualizations
Experimental Workflow for Protein Labeling
References
Application Notes and Protocols: Conjugating 7-Methoxycoumarin-3-carboxylic acid, SE to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent conjugation of 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester (7-MCC-SE) to antibodies. This procedure utilizes the amine-reactive nature of the N-hydroxysuccinimide (NHS) ester to form stable amide bonds with primary amines (e.g., lysine (B10760008) residues) on the antibody.
Introduction
7-Methoxycoumarin-3-carboxylic acid is a blue-emitting fluorophore commonly used to label proteins and other biomolecules.[1][2] The succinimidyl ester (SE) derivative is a popular choice for antibody conjugation due to its reactivity towards primary amino groups in a physiological to slightly alkaline pH range, resulting in a stable amide linkage.[3][4][5] This process is fundamental for developing fluorescently labeled antibodies for various applications, including immunoassays, fluorescence microscopy, and flow cytometry.
The degree of labeling (DOL), which represents the average number of fluorophore molecules conjugated to each antibody molecule, is a critical parameter that can influence the performance of the conjugate. An optimal DOL ensures sufficient fluorescence signal without compromising the antibody's binding affinity due to steric hindrance or changes in protein conformation.[6][7]
Materials and Reagents
| Reagent | Supplier | Comments |
| 7-Methoxycoumarin-3-carboxylic acid, SE | Various | Store desiccated at -20°C, protected from light. Allow to warm to room temperature before opening. |
| Antibody (IgG) | User-provided | Should be purified and at a concentration of 2-10 mg/mL. Must be in an amine-free buffer (e.g., PBS).[8] |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Various | High-purity, anhydrous grade is essential to prevent hydrolysis of the NHS ester. |
| Sodium Bicarbonate Buffer (1 M, pH 8.3-9.0) | Lab-prepared | Reaction buffer to achieve the optimal pH for the conjugation reaction. |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Various | For antibody dialysis, column equilibration, and storage of the final conjugate. |
| Gel Filtration Column (e.g., Sephadex G-25) | Various | For purification of the antibody-dye conjugate from unconjugated dye.[3][8] |
| Spectrophotometer | N/A | Required for measuring absorbance to determine protein concentration and degree of labeling. |
Experimental Protocols
Part 1: Preparation of Reagents
-
Antibody Preparation:
-
The antibody solution must be free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA, gelatin).[3]
-
If necessary, dialyze the antibody against 1X PBS (pH 7.2-7.4) overnight at 4°C to remove any interfering substances.[9]
-
Adjust the antibody concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).[3] To do this, add 1/10th volume of 1 M sodium bicarbonate (pH 8.3) to the antibody solution.
-
-
7-MCC-SE Stock Solution Preparation:
-
Allow the vial of 7-MCC-SE to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[3] For example, for 1 µmol of dye, add 100 µL of anhydrous DMSO.
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately.[9]
-
Part 2: Antibody Conjugation
The following diagram illustrates the workflow for the conjugation of 7-MCC-SE to an antibody.
-
Reaction Setup:
-
For every 1 mL of antibody solution (at 2.5 mg/mL), add a calculated volume of the 10 mM 7-MCC-SE stock solution. A common starting point is a molar ratio of dye to antibody between 10:1 and 20:1.[3]
-
Add the dye stock solution dropwise to the antibody solution while gently stirring or vortexing.
-
-
Incubation:
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3]
-
Part 3: Purification of the Conjugate
It is crucial to remove any unconjugated 7-MCC-SE from the reaction mixture, as its presence will interfere with the accurate determination of the degree of labeling and may cause background fluorescence in downstream applications.[10]
-
Column Preparation:
-
Prepare a gel filtration column (e.g., Sephadex G-25) with a bed volume sufficient to separate the antibody conjugate from the free dye.
-
Equilibrate the column with 1X PBS (pH 7.2-7.4).
-
-
Separation:
-
Carefully load the reaction mixture onto the top of the equilibrated column.
-
Elute the column with 1X PBS.
-
The first colored fraction to elute will be the antibody-dye conjugate. The smaller, unconjugated dye molecules will be retained longer on the column and elute later.
-
Collect the fractions containing the purified conjugate.
-
Part 4: Characterization of the Conjugate
The following diagram outlines the chemical reaction between the succinimidyl ester of 7-methoxycoumarin-3-carboxylic acid and a primary amine on the antibody.
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of 7-Methoxycoumarin-3-carboxylic acid (approximately 330 nm).[1][11]
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:
Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein [12]
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the λmax of the dye.
-
CF is the correction factor (A280 of the free dye / Amax of the free dye). The CF for many common dyes is available, but may need to be determined empirically for 7-MCC.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).[10]
Dye Concentration (M) = Amax / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of 7-MCC at its λmax.
Degree of Labeling (DOL) = Molar concentration of dye / Molar concentration of protein [13]
An optimal DOL for most antibodies is typically between 2 and 10.[10][8]
-
Storage
Store the purified antibody conjugate at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage.[4][5] Adding a stabilizing agent like bovine serum albumin (BSA) at 1-10 mg/mL can be beneficial if the conjugate concentration is low.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | - Inactive dye (hydrolyzed NHS ester)- Low antibody concentration- Presence of primary amines in the buffer- Incorrect pH | - Use fresh, anhydrous DMSO to prepare the dye stock solution.- Ensure the antibody concentration is at least 2 mg/mL.[8]- Dialyze the antibody against an amine-free buffer.- Verify the pH of the reaction buffer is between 8.0 and 9.0.[4][9] |
| High DOL / Antibody Precipitation | - Excessive molar ratio of dye to antibody | - Reduce the molar ratio of dye to antibody in the conjugation reaction. |
| Reduced Antibody Activity | - Labeling of critical lysine residues in the antigen-binding site- High DOL causing steric hindrance | - Reduce the molar ratio of dye to antibody.- Consider alternative conjugation chemistries that target other residues (e.g., thiols on cysteines). |
| High Background Fluorescence | - Incomplete removal of unconjugated dye | - Repeat the purification step (gel filtration or dialysis). |
References
- 1. 7-Methoxycoumarin-3-carboxylic acid, Amine-reactive fluorescent probe (CAS 20300-59-8) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 9. bidmc.org [bidmc.org]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. 7-Methoxycoumarin-3-carboxylic acid suitable for fluorescence, ≥97.0% (HPCE) | 20300-59-8 [sigmaaldrich.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
Application Notes and Protocols: 7-Methoxycoumarin-3-carboxylic acid, Succinimidyl Ester in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester (SE) as a fluorescent labeling reagent in microscopy. This amine-reactive blue fluorescent dye is a valuable tool for conjugating to proteins, peptides, and amine-modified oligonucleotides, enabling their visualization and tracking in various biological systems.
Introduction
7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester is a derivative of the coumarin (B35378) family of fluorophores. The succinimidyl ester group readily reacts with primary aliphatic amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond. This reaction makes it an excellent choice for covalently labeling biomolecules of interest for fluorescence microscopy applications.[1][2][3] Its strong blue fluorescence provides a good contrast in multicolor imaging experiments when used with longer-wavelength fluorescent probes.[4]
Quantitative Data
The following table summarizes the key quantitative properties of 7-Methoxycoumarin-3-carboxylic acid and its succinimidyl ester derivative.
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~330 - 355 nm | In 0.1 M Tris pH 9.0 or aqueous buffer.[1][5][6][7] |
| Emission Wavelength (λem) | ~402 - 405 nm | In 0.1 M Tris pH 9.0 or aqueous buffer.[1][5][6][7] |
| Molecular Weight | 220.18 g/mol (acid) | [1][6] |
| 317.25 g/mol (SE) | [2][8] | |
| Purity | ≥97% (HPLC) | [1][6] |
| Solubility | Soluble in DMSO, DMF, acetonitrile | [6] |
| Storage Conditions | Store at -20°C, protect from light and moisture. | Stable for at least 2 years under these conditions.[6] |
Experimental Protocols
The following protocols provide a general guideline for labeling proteins (e.g., antibodies) with 7-Methoxycoumarin-3-carboxylic acid, SE. Optimization may be required depending on the specific protein and experimental conditions.
3.1. Materials
-
7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester (SE)
-
Protein to be labeled (e.g., IgG antibody)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching Solution: 1.5 M hydroxylamine, pH 8.5 (freshly prepared)
-
Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column
-
Phosphate-Buffered Saline (PBS)
3.2. Protocol for Protein Labeling
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 5-20 mg/mL.[9] Lower concentrations can decrease labeling efficiency.[9]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
While gently stirring the protein solution, add a calculated amount of the dye stock solution. A common starting point is a 10-20 fold molar excess of dye to protein.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Stop the Reaction (Optional): To terminate the labeling reaction, add a quenching solution (e.g., hydroxylamine) to a final concentration of 100-150 mM and incubate for 30-60 minutes at room temperature.[9]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute will be the labeled protein.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and ~355 nm (Amax for the dye).
-
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage. Protect from light.
Visualizations
4.1. Experimental Workflow for Protein Labeling
Caption: Workflow for labeling proteins with this compound.
4.2. Representative Signaling Pathway Application
This diagram illustrates a general scenario where a fluorescently labeled antibody can be used to visualize a cell surface receptor and its subsequent internalization, a common process in many signaling pathways.
Caption: Visualizing receptor-mediated endocytosis with a labeled antibody.
Applications in Fluorescence Microscopy
-
Immunofluorescence: Labeled secondary antibodies are used to detect the presence and location of specific target proteins in fixed cells and tissues.
-
Flow Cytometry: Cells labeled with fluorescent antibodies can be identified and sorted based on the expression of specific cell surface markers.
-
Protein-Protein Interaction Studies: Labeled proteins can be used in techniques like Förster Resonance Energy Transfer (FRET) if an appropriate acceptor dye is present.
-
Drug Delivery and Uptake: The dye can be used to label drug molecules or nanocarriers to visualize their cellular uptake and distribution.[10][11]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Protein concentration too low. | Increase protein concentration to >2 mg/mL. |
| pH of reaction buffer is not optimal. | Ensure the pH is between 8.3 and 9.0 for efficient amine reaction. | |
| Dye is hydrolyzed. | Prepare dye stock solution immediately before use. Use anhydrous solvent. | |
| Precipitation of Protein | High concentration of organic solvent from dye stock. | Keep the volume of added organic solvent to a minimum (<10% of total reaction volume). |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Ensure thorough purification by size-exclusion chromatography. |
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Handle the solid dye and its solutions in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.[12]
These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific experimental setup to achieve the best results.
References
- 1. 7-Methoxycoumarin-3-carboxylic acid fluorescence, = 97.0 HPCE 20300-59-8 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester *CAS 150321-92-9* | AAT Bioquest [aatbio.com]
- 4. 7-METHOXYCOUMARIN-3-CARBOXYLIC ACID CAS#: 20300-59-8 [amp.chemicalbook.com]
- 5. Spectrum [7-Methoxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 6. 7-Methoxycoumarin-3-carboxylic acid - CAS-Number 20300-59-8 - Order from Chemodex [chemodex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.aatbio.com [docs.aatbio.com]
Applications of 7-Methoxycoumarin-3-carboxylic acid, SE in Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester (7-MCC-SE) is a blue-fluorescent, amine-reactive dye. Its succinimidyl ester group readily reacts with primary amines on intracellular and cell-surface proteins, forming stable covalent bonds. This property makes it a valuable tool for various flow cytometry applications, including cell tracking, proliferation analysis, and viability assessment. Upon entering a living cell, intracellular esterases cleave the succinimidyl ester, rendering the molecule fluorescent and cell-impermeant.
The fluorescence properties of 7-Methoxycoumarin-3-carboxylic acid allow for its detection using flow cytometers equipped with a violet laser. This note provides detailed protocols for utilizing 7-MCC-SE in cell-based assays.
Physicochemical and Fluorescent Properties
A summary of the key properties of 7-Methoxycoumarin-3-carboxylic acid and its succinimidyl ester is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H11NO7 | N/A |
| Molecular Weight | 317.25 g/mol | N/A |
| Excitation Maximum (λex) | ~355-360 nm | [1] |
| Emission Maximum (λem) | ~405-410 nm | [1] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N/A |
| Reactivity | Primary amines | N/A |
| Solubility | DMSO, DMF | N/A |
Application 1: Cell Proliferation Assay
The principle of the 7-MCC-SE cell proliferation assay is based on dye dilution. The dye uniformly labels intracellular proteins of a cell population. As the cells divide, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division. This allows for the tracking of cell generations by flow cytometry.
Experimental Protocol
Materials:
-
7-Methoxycoumarin-3-carboxylic acid, SE (7-MCC-SE)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium
-
Cell suspension to be labeled
-
Flow cytometer with a violet laser (e.g., 405 nm) and appropriate emission filters (e.g., 450/50 nm bandpass).
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 7-MCC-SE in anhydrous DMSO.
-
Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.
Cell Labeling Procedure:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Dilute the 10 mM 7-MCC-SE stock solution in warm PBS to the desired final labeling concentration (typically 1-10 µM). A titration is recommended to determine the optimal concentration for your cell type.
-
Add the 7-MCC-SE working solution to the cell suspension and mix gently.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
To quench the staining reaction, add an equal volume of complete cell culture medium (containing fetal bovine serum) and incubate for 5-10 minutes.
-
Wash the cells twice with complete cell culture medium to remove any unbound dye.
-
Resuspend the cells in complete culture medium and proceed with your experiment (e.g., stimulation with mitogens).
-
For analysis, harvest the cells at different time points and analyze by flow cytometry.
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer using a violet laser for excitation and a blue emission filter.
-
Analyze the data using appropriate software to visualize the histogram of fluorescence intensity. Each peak of halved fluorescence intensity represents a successive cell generation.
References
Application Notes and Protocols: Labeling Peptides and Nucleotides with 7-Methoxycoumarin-3-carboxylic acid, SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester (Moc-OSU) is an amine-reactive fluorescent probe used to covalently label peptides and nucleotides. The succinimidyl ester moiety reacts efficiently with primary aliphatic amines, such as the N-terminus of peptides and the side chain of lysine (B10760008) residues, as well as with amino-modified oligonucleotides, to form a stable carboxamide bond.[1][2] The resulting coumarin-labeled biomolecules exhibit bright blue fluorescence, making them valuable tools for a wide range of biological assays.[3][4]
These fluorescently labeled molecules are extensively used in various applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays for studying enzyme activity, such as proteases.[4][5] The labeling process enhances the detection sensitivity of peptides in analytical techniques like MALDI-TOF mass spectrometry.[6] This document provides detailed protocols for labeling peptides and nucleotides with Moc-OSU, along with data presentation and visualizations to guide researchers in their experimental design.
Product Information and Properties
7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester is a solid, almost white powder that should be stored at low temperatures (<-10 °C) under an inert gas. It is soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).
Table 1: Physicochemical and Spectroscopic Properties of 7-Methoxycoumarin-3-carboxylic acid and its Succinimidyl Ester.
| Property | 7-Methoxycoumarin-3-carboxylic acid | 7-Methoxycoumarin-3-carboxylic acid, SE |
| Molecular Formula | C₁₁H₈O₅ | C₁₅H₁₁NO₇ |
| Molecular Weight | 220.18 g/mol | 317.25 g/mol |
| CAS Number | 20300-59-8 | 150321-92-9 |
| Appearance | Solid | Almost white powder |
| Solubility | DMF, DMSO, Acetonitrile | Anhydrous DMSO or DMF |
| Excitation Max (λex) | ~330-358 nm[3] | ~358 nm[3] |
| Emission Max (λem) | ~402-410 nm[3] | ~410 nm[3] |
| Extinction Coefficient (ε) | Not specified | 25,000 cm⁻¹M⁻¹[3] |
| Fluorescence Quantum Yield (ΦF) | Generally high for coumarin (B35378) dyes[4][5] | Conjugation to peptides can lead to an improvement in the fluorescent quantum yield.[7] |
Experimental Protocols
Protocol 1: Labeling of Peptides with this compound
This protocol describes the labeling of peptides in solution. The reaction targets the N-terminal α-amino group and the ε-amino groups of lysine residues.
Materials:
-
Peptide of interest
-
This compound (Moc-OSU)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Purification system (e.g., HPLC, gel filtration column)
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[8] Ensure the buffer is free of primary amines (e.g., Tris).[2]
-
Prepare Moc-OSU Stock Solution: Immediately before use, dissolve Moc-OSU in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[2]
-
Labeling Reaction:
-
Add the Moc-OSU stock solution to the peptide solution. A molar excess of the dye (e.g., 8-fold) is typically recommended for mono-labeling.[8] The optimal ratio may need to be determined empirically depending on the peptide sequence and desired degree of labeling.
-
Vortex the reaction mixture gently.
-
Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.[8]
-
-
Purification:
-
Purify the labeled peptide from unreacted dye and byproducts using reverse-phase HPLC or gel filtration chromatography.[9]
-
For HPLC purification, a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.[9]
-
Monitor the elution profile by absorbance at 280 nm (for the peptide) and ~358 nm (for the coumarin label).
-
Collect fractions containing the labeled peptide and confirm the product by mass spectrometry.
-
Lyophilize the purified, labeled peptide for storage.
-
Protocol 2: Labeling of Amino-Modified Nucleotides/Oligonucleotides with this compound
This protocol is suitable for labeling oligonucleotides that have been synthesized with a primary amine modification, typically at the 5' or 3' end.
Materials:
-
Amino-modified oligonucleotide
-
This compound (Moc-OSU)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.5-9.0
-
Purification supplies (e.g., desalting column, HPLC)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).[2] The concentration will depend on the scale of the synthesis.
-
Prepare Moc-OSU Stock Solution: Freshly prepare a 10 mg/mL solution of Moc-OSU in anhydrous DMF or DMSO.[2]
-
Labeling Reaction:
-
Purification:
-
Remove excess label and salts using a desalting column (e.g., Glen Gel-Pak™ or equivalent).[2][10]
-
For higher purity, the labeled oligonucleotide can be purified by reverse-phase HPLC.[9]
-
Alternatively, the labeled oligonucleotide can be purified by ethanol (B145695) precipitation.[9]
-
Quantitative Analysis
Determination of Degree of Labeling (DOL)
The degree of labeling, which is the average number of dye molecules per peptide or oligonucleotide, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the coumarin dye (~358 nm, A_max).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Concentration_dye (M) = A_max / ε_dye
-
Where ε_dye for Moc-OSU is approximately 25,000 cm⁻¹M⁻¹.[3]
-
-
Calculate the corrected absorbance of the peptide at 280 nm:
-
A₂₈₀_corrected = A₂₈₀ - (A_max × CF₂₈₀)
-
The correction factor (CF₂₈₀) accounts for the absorbance of the dye at 280 nm (CF₂₈₀ = A₂₈₀_dye / A_max_dye). This can be determined by measuring the absorbance of the free dye.
-
-
Calculate the concentration of the peptide:
-
Concentration_peptide (M) = A₂₈₀_corrected / ε_peptide
-
Where ε_peptide is the molar extinction coefficient of the peptide at 280 nm, which can be calculated based on its amino acid sequence.
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Concentration_dye / Concentration_peptide
-
For oligonucleotides, a similar principle applies, but the absorbance at 260 nm is used to determine the oligonucleotide concentration. The contribution of the dye to the absorbance at 260 nm must also be corrected for.[11]
Applications and Visualizations
A primary application for Moc-OSU labeled peptides is in the development of fluorogenic substrates for protease activity assays based on Fluorescence Resonance Energy Transfer (FRET).[4] In a typical FRET substrate, the coumarin fluorophore is paired with a suitable quencher. When the peptide is intact, the quencher is in close proximity to the fluorophore, and the fluorescence is quenched. Upon cleavage by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.
Caption: Workflow of a FRET-based protease assay using a Moc-labeled peptide.
The cellular uptake of coumarin-labeled peptides can be visualized using fluorescence microscopy, providing insights into drug delivery and cellular trafficking pathways.
Caption: Experimental workflow for visualizing cellular uptake of a Moc-labeled peptide.
References
- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 2. biotium.com [biotium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lubio.ch [lubio.ch]
- 5. researchgate.net [researchgate.net]
- 6. Coumarin tags for improved analysis of peptides by MALDI-TOF MS and MS/MS. 1. Enhancement in MALDI MS signal intensities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Oligonucleotide conjugated antibody strategies for cyclic immunostaining - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accurate Determination of the Degree of Labeling for Protein-Dye Conjugates
Introduction
The conjugation of fluorescent dyes to proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide array of applications, including immunoassays, fluorescence microscopy, and flow cytometry. The degree of labeling (DOL), defined as the average number of dye molecules covalently attached to a single protein molecule, is a critical parameter that dictates the performance of the conjugate.[1][2] An optimal DOL is essential for achieving a strong fluorescent signal without compromising the protein's biological activity or causing fluorescence quenching due to over-labeling.[3][4] This application note provides a detailed protocol for accurately calculating the DOL of protein-dye conjugates using UV-Visible spectrophotometry, based on the Beer-Lambert law.
Principle
The calculation of the DOL relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through it (A = εcl).[5][6][7][8] By measuring the absorbance of the purified protein-dye conjugate at two specific wavelengths, it is possible to determine the concentrations of both the protein and the dye, and subsequently their molar ratio.
The two key wavelengths for measurement are:
-
280 nm: The wavelength at which proteins exhibit maximum absorbance, primarily due to the presence of aromatic amino acid residues like tryptophan and tyrosine.[4][9]
-
Dye's Maximum Absorbance Wavelength (λ_max): The wavelength at which the specific fluorescent dye has its peak absorbance.[4]
A crucial consideration is that many fluorescent dyes also absorb light at 280 nm.[10] To accurately determine the protein concentration, a correction factor (CF) must be applied to the absorbance measurement at 280 nm to account for the dye's contribution.[5][10][11] The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max.[10]
Protocol: Calculating the Degree of Labeling (DOL)
This protocol outlines the steps for determining the DOL of a protein-dye conjugate. For this example, we will consider an IgG antibody conjugated with a generic fluorescent dye.
1. Essential Parameters
Before beginning the experimental procedure, it is necessary to know the following parameters for the specific protein and dye being used.
| Parameter | Symbol | Description | Example Value (for IgG) |
| Molar Extinction Coefficient of Protein | ε_prot | A measure of how strongly the protein absorbs light at a specific wavelength (typically 280 nm). | 210,000 M⁻¹cm⁻¹ at 280 nm[9][11][12][13] |
| Molar Extinction Coefficient of Dye | ε_dye | A measure of how strongly the dye absorbs light at its λ_max. | Varies by dye (see manufacturer's data) |
| Correction Factor for Dye | CF | The ratio of the dye's absorbance at 280 nm to its absorbance at λ_max. | Varies by dye (see manufacturer's data) |
| Path Length | l | The width of the cuvette used for absorbance measurements. | Typically 1 cm |
Table 1: Key Parameters for DOL Calculation. This table summarizes the necessary constants for the calculation.
2. Experimental Workflow
The following diagram illustrates the overall workflow for determining the DOL.
Caption: Experimental workflow for determining the Degree of Labeling (DOL).
3. Detailed Experimental Protocol
a. Sample Preparation:
-
Purify the Conjugate: It is imperative to remove all non-conjugated (free) dye from the protein-dye conjugate solution.[3][10][11] This can be achieved through methods such as dialysis or gel filtration. The complete removal of free dye is critical for accurate DOL determination.
-
Prepare the Sample for Measurement:
-
Use a quartz cuvette or a cuvette transparent at UV wavelengths for all measurements.
-
Use the purification buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance of the purified conjugate. If the initial absorbance reading at either 280 nm or the dye's λ_max exceeds 2.0, dilute the sample with a known volume of the purification buffer to bring the absorbance into the linear range of the spectrophotometer (ideally between 0.1 and 1.0).[10][11] Record the dilution factor for later calculations.
-
b. Spectrophotometric Measurements:
-
Measure the absorbance of the purified (and diluted, if necessary) conjugate solution at the dye's maximum absorbance wavelength (A_max).
-
Measure the absorbance of the same solution at 280 nm (A_280).
4. Calculation of the Degree of Labeling
The following formulas are used to calculate the DOL. The relationship between these formulas is depicted in the diagram below.
Caption: Logical flow for calculating the Degree of Labeling (DOL).
Step 1: Calculate the Molar Concentration of the Dye
Concentration of Dye (M) = (A_max * Dilution Factor) / ε_dye
Step 2: Calculate the Corrected Absorbance of the Protein at 280 nm
Corrected A_280 = A_280 - (A_max * CF)
Step 3: Calculate the Molar Concentration of the Protein
Concentration of Protein (M) = (Corrected A_280 * Dilution Factor) / ε_prot
Step 4: Calculate the Degree of Labeling (DOL)
DOL = Concentration of Dye / Concentration of Protein
5. Example Calculation
Let's consider an example of an IgG antibody labeled with Cyanine5 (Cy5) dye.
Given Parameters:
| Parameter | Symbol | Value |
| Molar Extinction Coefficient of IgG | ε_prot | 210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Cy5 | ε_dye | 250,000 M⁻¹cm⁻¹ |
| Correction Factor for Cy5 at 280 nm | CF | 0.04 |
| Dilution Factor | DF | 1 (no dilution) |
| Path Length | l | 1 cm |
Table 2: Example Parameters for Cy5-IgG Conjugate.
Measured Absorbance Values:
| Wavelength | Absorbance |
| 650 nm (λ_max for Cy5) | A_max = 0.80 |
| 280 nm | A_280 = 1.50 |
Table 3: Example Absorbance Measurements.
Calculations:
-
Concentration of Dye: [Dye] = (0.80 * 1) / 250,000 = 3.2 x 10⁻⁶ M
-
Corrected A_280: Corrected A_280 = 1.50 - (0.80 * 0.04) = 1.50 - 0.032 = 1.468
-
Concentration of Protein: [Protein] = (1.468 * 1) / 210,000 = 6.99 x 10⁻⁶ M
-
Degree of Labeling (DOL): DOL = (3.2 x 10⁻⁶ M) / (6.99 x 10⁻⁶ M) ≈ 4.6
Result: The Degree of Labeling for this Cy5-IgG conjugate is approximately 4.6. This means, on average, there are 4.6 molecules of Cy5 dye for every one molecule of IgG antibody.
Troubleshooting and Considerations
-
High DOL (>10): A very high DOL can lead to fluorescence quenching and may alter the protein's solubility and biological function.[3] If the DOL is too high, reduce the molar ratio of dye to protein in the conjugation reaction.
-
Low DOL (<2): A low DOL will result in a weakly fluorescent conjugate.[3] To increase the DOL, consider increasing the molar ratio of dye to protein, extending the reaction time, or optimizing the reaction pH.
-
Precipitation: If the conjugate precipitates after labeling, it may be due to over-labeling, which can increase the hydrophobicity of the protein.
-
Purity of Protein: The starting protein sample should be of high purity, as contaminants can interfere with the labeling reaction and absorbance measurements.
-
Accuracy of Extinction Coefficients: The accuracy of the DOL calculation is highly dependent on the accuracy of the molar extinction coefficients for the protein and the dye. Always use values from reliable sources or the manufacturer's data sheet.
References
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 7. Beer–Lambert law - Wikipedia [en.wikipedia.org]
- 8. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extinction Coefficient Determination of Proteins [biosyn.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. What is the extinction coefficient of my rabbit antibody? | Cell Signaling Technology [cellsignal.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Purification of Fluorescently Labeled Proteins
References
- 1. daneshyari.com [daneshyari.com]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ymc.eu [ymc.eu]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Antibody purification | Abcam [abcam.com]
- 6. Quantitative Evaluation of His-Tag Purification and Immunoprecipitation of Tristetraprolin and Its Mutant Proteins from Transfected Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC - MetwareBio [metwarebio.com]
- 9. researchgate.net [researchgate.net]
- 10. High‐efficiency recombinant protein purification using mCherry and YFP nanobody affinity matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Creating Blue-Fluorescent Bioconjugates for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blue-fluorescent bioconjugates are indispensable tools in modern biological research and drug development. Their utility spans a wide range of applications, from cellular imaging and flow cytometry to immunoassays and fluorescence microscopy. These conjugates, formed by covalently linking a blue-emissive fluorophore to a biomolecule of interest (e.g., an antibody, protein, or nucleic acid), enable the visualization and tracking of specific targets within complex biological systems. This document provides detailed application notes and experimental protocols for the creation and utilization of blue-fluorescent bioconjugates, empowering researchers to effectively harness their capabilities. The short-wavelength emission of blue fluorophores makes them ideal partners for multicolor imaging experiments, allowing for simultaneous detection of multiple targets when combined with green and red fluorescent probes.[1][2]
Data Presentation: Photophysical Properties of Common Blue Fluorescent Dyes
The selection of an appropriate fluorescent dye is critical for the success of any bioconjugation and subsequent application. The table below summarizes the key photophysical properties of several commonly used blue fluorescent dyes to facilitate informed decision-making. Brightness is a crucial parameter and is the product of the molar extinction coefficient and the quantum yield.[3]
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) |
| AMCA | 345 | 450 | ~19,000 | 0.91 | ~17,290 |
| Alexa Fluor™ 350 | 346 | 442 | 19,000 | 0.24 | 4,560 |
| Cascade Blue® | 396-401 | 410-419 | 23,000 - 30,000 | Good to Excellent | - |
| DAPI (bound to dsDNA) | 359 | 457 | 27,000 | 0.92 | 24,840 |
| Marina Blue® | 365 | 460 | - | - | - |
| Pacific Blue™ | 401 | 452 | 46,000 | 0.78 | 35,880 |
Note: Photophysical properties can be influenced by the local environment and conjugation to biomolecules. The values presented here are for the free dye in aqueous solution unless otherwise stated and should be considered as a guide.
Experimental Protocols
Protocol 1: Labeling an Antibody with an Amine-Reactive Blue Fluorescent Dye
This protocol describes the conjugation of an amine-reactive blue fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester, to an antibody. The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form a stable amide bond.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
Amine-reactive blue fluorescent dye (e.g., Alexa Fluor™ 350 NHS Ester, Pacific Blue™ NHS Ester)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
-
Storage buffer: PBS with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[4]
-
-
Dye Preparation:
-
Dissolve the amine-reactive dye in a small amount of anhydrous DMSO to prepare a stock solution (typically 10 mg/mL).
-
-
Labeling Reaction:
-
Bring the antibody solution and dye stock solution to room temperature.
-
Slowly add a 5- to 20-fold molar excess of the reactive dye to the antibody solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically for each antibody.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to stop the labeling reaction by reacting with any excess NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Bioconjugate:
-
Separate the labeled antibody from the unreacted dye and quenching solution by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the storage buffer.
-
Collect the fractions containing the fluorescently labeled antibody. The labeled antibody will typically elute first.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and at the excitation maximum of the blue fluorescent dye.
-
Store the purified bioconjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.
-
Mandatory Visualizations
Experimental Workflow: Antibody Labeling
Caption: Workflow for labeling an antibody with an amine-reactive blue fluorescent dye.
Application Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol outlines the use of a blue-fluorescently labeled secondary antibody for the indirect immunofluorescent staining of a target protein in cultured cells.
Materials:
-
Cultured cells grown on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
Fixation buffer: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% BSA or normal serum in PBS
-
Primary antibody (specific to the target protein)
-
Blue-fluorescently labeled secondary antibody (e.g., Donkey anti-Goat IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 350)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Wash the cells twice with PBS to remove culture medium.
-
-
Fixation:
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the blue-fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[5]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter set for the blue fluorophore.
-
Experimental Workflow: Immunofluorescence Staining
Caption: Step-by-step workflow for indirect immunofluorescence staining of cultured cells.
Signaling Pathway: Monitoring Apoptosis with a Blue Fluorescent Reporter
Blue-fluorescent bioconjugates can be utilized to monitor key events in signaling pathways, such as apoptosis. For instance, a blue fluorescently labeled Annexin V can be used to detect the externalization of phosphatidylserine (B164497) (PS), an early hallmark of apoptosis.
References
- 1. Buy Pacific blue | 215868-31-8 [smolecule.com]
- 2. Cascade Blue Dye and Conjugates | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. An Introduction to Fluorescence (Part 2) [antibodies-online.com]
- 4. ulab360.com [ulab360.com]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for FRET-Based Assays Using 7-Methoxycoumarin-3-carboxylic acid, SE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester (MCCA-SE) as a fluorescent donor in Förster Resonance Energy Transfer (FRET)-based assays. This document outlines the photophysical properties of the fluorophore, detailed protocols for protein labeling and FRET measurements, and guidance on data analysis and troubleshooting.
Introduction to 7-Methoxycoumarin-3-carboxylic acid, SE in FRET
7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester (MCCA-SE) is a blue-emitting fluorophore that serves as an excellent donor in FRET-based studies of molecular interactions. Its succinimidyl ester functional group allows for the covalent labeling of primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues. When in close proximity (typically 1-10 nm) to a suitable acceptor fluorophore, MCCA can transfer its excitation energy, leading to a decrease in its own fluorescence and an increase in the acceptor's emission. This phenomenon, known as FRET, is a powerful tool for studying protein-protein interactions, conformational changes, and enzyme kinetics.
A commonly used and spectrally compatible FRET acceptor for 7-Methoxycoumarin is fluorescein (B123965). The emission spectrum of 7-Methoxycoumarin significantly overlaps with the excitation spectrum of fluorescein, making them an effective FRET pair.
Data Presentation: Photophysical Properties
The selection of an appropriate fluorophore is critical for the success of FRET experiments. The table below summarizes the key photophysical properties of 7-Methoxycoumarin-3-carboxylic acid and a suitable FRET acceptor, Fluorescein.
| Property | 7-Methoxycoumarin-3-carboxylic acid | Fluorescein (as FITC) |
| Excitation Maximum (λex) | ~330-355 nm[1][2][3] | ~494 nm |
| Emission Maximum (λem) | ~402-405 nm[1][2][3] | ~520 nm |
| Molar Extinction Coefficient (ε) | 11,820 cm⁻¹M⁻¹ (for 7-Methoxycoumarin-4-acetic acid)[4] | ~83,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | 0.18 (for 7-Methoxycoumarin-4-acetic acid)[4] | ~0.92 |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Isothiocyanate (ITC) or NHS ester |
| Reacts With | Primary amines (lysines, N-terminus) | Primary amines (lysines, N-terminus) |
Note: The molar extinction coefficient and quantum yield provided for 7-Methoxycoumarin are for the related compound 7-Methoxycoumarin-4-acetic acid and should be considered as estimates.[4]
Experimental Protocols
Protein Labeling with this compound (Donor)
This protocol describes the covalent labeling of a protein with MCCA-SE.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (MCCA-SE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
1X Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein:
-
Dissolve the protein of interest in the labeling buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction. If necessary, dialyze the protein against the labeling buffer.
-
-
Prepare the Dye Stock Solution:
-
Dissolve MCCA-SE in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. This should be done immediately before use.
-
-
Labeling Reaction:
-
Add the MCCA-SE stock solution to the protein solution. A common starting point is a 10-fold molar excess of the dye to the protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with 1X PBS, pH 7.4.
-
Collect the fractions containing the labeled protein. The labeled protein will typically be in the first colored fractions to elute.
-
-
Determine the Degree of Labeling (DOL):
-
The DOL (the average number of dye molecules per protein) can be estimated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of MCCA (~350 nm). The following formula can be used:
-
Protein Concentration (M) = [A₂₈₀ - (A₃₅₀ × CF)] / ε_protein
-
Dye Concentration (M) = A₃₅₀ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Where CF is a correction factor for the dye's absorbance at 280 nm.
-
-
Protein Labeling with Fluorescein Isothiocyanate (FITC) (Acceptor)
Follow a similar protocol as above for labeling the second protein with an amine-reactive fluorescein derivative (e.g., FITC). Adjust the molar excess of FITC as needed.
FRET Measurement using Sensitized Emission
This protocol describes how to measure FRET efficiency by detecting the sensitized emission of the acceptor fluorophore following excitation of the donor.
Materials:
-
Donor-labeled protein (Protein-MCCA)
-
Acceptor-labeled protein (Protein-Fluorescein)
-
Unlabeled protein
-
Fluorometer or fluorescence microscope equipped with appropriate filters/monochromators.
Procedure:
-
Prepare Samples:
-
Donor-only sample: Protein-MCCA
-
Acceptor-only sample: Protein-Fluorescein
-
FRET sample: A mixture of Protein-MCCA and Protein-Fluorescein.
-
Blank sample: Buffer only.
-
-
Acquire Fluorescence Spectra:
-
Donor Emission: Excite the donor-only sample and the FRET sample at the donor's excitation wavelength (~350 nm) and record the emission spectrum (e.g., 380-600 nm).
-
Acceptor Emission: Excite the acceptor-only sample and the FRET sample at the acceptor's excitation wavelength (~490 nm) and record the emission spectrum (e.g., 500-600 nm).
-
Sensitized Emission: Excite the FRET sample at the donor's excitation wavelength (~350 nm) and record the emission in the acceptor's emission range (~520 nm).
-
-
Data Analysis (Correction for Crosstalk):
-
Donor Bleedthrough: Measure the fluorescence of the donor-only sample in the acceptor emission channel when exciting at the donor excitation wavelength. This value needs to be subtracted from the sensitized emission signal of the FRET sample.
-
Acceptor Direct Excitation: Measure the fluorescence of the acceptor-only sample in the acceptor emission channel when exciting at the donor excitation wavelength. This value also needs to be subtracted from the sensitized emission signal of the FRET sample.
-
A detailed protocol for sensitized emission data analysis can be complex and involves several correction factors. It is recommended to consult specialized literature for a rigorous quantitative analysis.[5][6][7][8][9]
-
-
Calculate FRET Efficiency (E):
-
A simplified method to estimate FRET efficiency is by comparing the donor fluorescence in the absence (F_D) and presence (F_DA) of the acceptor:
-
E = 1 - (F_DA / F_D)
-
-
Visualization of Workflows and Pathways
Signaling Pathway of a FRET-based Biosensor
References
- 1. Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spectrum [7-Methoxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 4. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 5. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 6. Sensitised Emission | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 7. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 8. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quantitative protocol for intensity-based live cell FRET imaging | Laser Analytics Group [laser.ceb.cam.ac.uk]
Troubleshooting & Optimization
How to improve the labeling efficiency of 7-Methoxycoumarin-3-carboxylic acid, SE.
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to improve the labeling efficiency of 7-Methoxycoumarin-3-carboxylic acid, Succinimidyl Ester (7-MCC-SE).
Frequently Asked Questions (FAQs)
Q1: What is 7-Methoxycoumarin-3-carboxylic acid, SE, and what is it used for?
7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester (7-MCC-SE) is an amine-reactive fluorescent labeling reagent.[1] It contains a coumarin (B35378) fluorophore that emits blue fluorescence and a succinimidyl ester (SE) functional group.[1][2] The SE group reacts with primary amines on biomolecules, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds.[3][] This makes it a useful tool for fluorescently labeling proteins, peptides, and other amine-containing molecules for various detection and analysis applications.[1]
Q2: What is the underlying chemical reaction for labeling with 7-MCC-SE?
The labeling reaction is a nucleophilic acyl substitution. The primary amine on the target biomolecule acts as a nucleophile and attacks the carbonyl carbon of the succinimidyl ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable, covalent amide bond between the 7-methoxycoumarin-3-carboxylic acid and the biomolecule.[]
Q3: Why is my labeling efficiency with 7-MCC-SE consistently low?
Low labeling efficiency is a common problem that can arise from several factors. The most critical factors include incorrect pH of the reaction buffer, the presence of competing primary amines in the buffer (e.g., Tris), degradation of the 7-MCC-SE reagent due to hydrolysis, and suboptimal concentrations of either the target molecule or the labeling reagent.[3][5] The accessibility of primary amines on the target protein can also play a significant role.[5]
Q4: Can I use Tris buffer for my labeling reaction?
It is highly recommended to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[5] These buffers will compete with your target molecule for reaction with the 7-MCC-SE, leading to significantly reduced labeling efficiency as the dye will react with the buffer components.[3][5]
Q5: How should I store my 7-MCC-SE?
7-MCC-SE is sensitive to moisture.[5] It should be stored in a desiccated environment at -20°C to prevent hydrolysis of the succinimidyl ester.[5] For working solutions, it is best to dissolve the reagent in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[5][6] Aqueous solutions of NHS esters are not stable and should be used immediately.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your labeling experiments with 7-MCC-SE.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inefficient Labeling: The labeling reaction did not proceed efficiently. | 1. Verify Buffer pH: Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[3][5] Use a freshly calibrated pH meter. 2. Check Buffer Composition: Confirm that your buffer does not contain primary amines (e.g., Tris, glycine).[5] If necessary, perform a buffer exchange into a recommended buffer like PBS, borate, or carbonate-bicarbonate.[3][5] 3. Use Fresh Reagent: Prepare the 7-MCC-SE solution in anhydrous DMSO or DMF immediately before use.[5] Do not use pre-made aqueous solutions. |
| Hydrolysis of 7-MCC-SE: The succinimidyl ester has been hydrolyzed by moisture and is no longer reactive. | 1. Proper Storage: Ensure the solid 7-MCC-SE is stored in a desiccated environment at -20°C.[5] 2. Minimize Aqueous Exposure: Add the dissolved 7-MCC-SE to the reaction mixture immediately after preparation. 3. Consider Reaction Temperature: Performing the reaction at 4°C can help minimize hydrolysis, though it may require a longer incubation time.[3][5] | |
| Low Protein Concentration: The concentration of your target molecule is too low, favoring the competing hydrolysis reaction. | It is recommended to use a protein concentration of at least 2 mg/mL to improve labeling efficiency.[5] | |
| Inconsistent Labeling Results | Variability in Reagent Activity: The 7-MCC-SE may have degraded over time. | Always use a fresh aliquot of the reagent for each experiment if possible. Ensure proper storage conditions are maintained. |
| Inconsistent Reaction Conditions: Minor variations in pH, temperature, or incubation time can lead to different outcomes. | Standardize your protocol. Carefully control all reaction parameters for each experiment. | |
| High Background Fluorescence | Excess Unreacted Dye: The purification step did not adequately remove all the free 7-MCC-SE. | 1. Optimize Purification: Use an appropriate purification method such as gel filtration, dialysis, or a desalting column to effectively separate the labeled protein from the unreacted dye.[6] 2. Quench the Reaction: After the desired incubation time, you can add a small molecule with a primary amine (e.g., Tris or glycine) to quench any remaining reactive 7-MCC-SE.[3] |
Data Presentation
Table 1: Half-life of NHS Esters Under Different Conditions
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[3] |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | 10 minutes[3] |
| 8.5 | Room Temperature | Significantly shorter |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[5]
Experimental Protocols
Protocol 1: Standard Labeling of a Protein with 7-MCC-SE
This protocol provides a general procedure for labeling a protein with 7-MCC-SE. The optimal conditions may need to be determined empirically for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., gel filtration or desalting column)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Protein Solution: Dissolve your protein in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 2-10 mg/mL.[5] Ensure the buffer is free of any primary amines.[5]
-
Prepare the 7-MCC-SE Stock Solution: Immediately before use, dissolve the 7-MCC-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5][6]
-
Calculate the Amount of 7-MCC-SE: The molar ratio of dye to protein for optimal labeling can vary. A common starting point is a 10- to 20-fold molar excess of the dye. Use the following formula to calculate the required volume of the 7-MCC-SE stock solution:
Volume of 7-MCC-SE (µL) = (Molar excess of dye * [Protein concentration in mg/mL] * Volume of protein solution in mL * Molar weight of 7-MCC-SE in g/mol ) / ([7-MCC-SE stock concentration in mg/mL] * Molar weight of protein in g/mol )
-
Perform the Labeling Reaction: Add the calculated volume of the 7-MCC-SE stock solution to the protein solution while gently vortexing.
-
Incubate: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3][5] The longer incubation at a lower temperature may help to minimize hydrolysis of the NHS ester.[5]
-
Quench the Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted 7-MCC-SE. Incubate for 30 minutes.
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye and reaction byproducts using a suitable purification method like gel filtration or dialysis.[6]
Visualizations
Diagram 1: Chemical Reaction of 7-MCC-SE with a Primary Amine
Caption: Covalent labeling of a primary amine with 7-MCC-SE.
Diagram 2: Troubleshooting Workflow for Low Labeling Efficiency
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester *CAS 150321-92-9* | AAT Bioquest [aatbio.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
Troubleshooting guide for fluorescent labeling of proteins.
A comprehensive troubleshooting guide for the fluorescent labeling of proteins, designed for researchers, scientists, and drug development professionals. This guide provides solutions to common problems in a question-and-answer format, includes detailed experimental protocols, and summarizes key data in tabular form for easy reference.
This technical support center provides guidance on common issues that can arise during the fluorescent labeling of proteins.
Frequently Asked Questions & Troubleshooting
Q1: Why is my labeling efficiency so low?
Low labeling efficiency can be caused by several factors, from the reagents themselves to the reaction conditions.
-
Inactive Dye: Ensure the fluorescent dye is fresh and has been stored correctly, protected from light and moisture. Reactive dyes can lose their activity over time.
-
Suboptimal pH: The pH of the reaction buffer is critical for the efficiency of the conjugation reaction. For amine-reactive dyes (like NHS esters), the pH should typically be between 8.0 and 9.0. For thiol-reactive dyes (like maleimides), a pH range of 6.5 to 7.5 is generally optimal.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or ammonium (B1175870) salts will compete with the protein for the dye, significantly reducing labeling efficiency. Always use an amine-free buffer like PBS or bicarbonate buffer.
-
Inadequate Incubation Time or Temperature: While labeling reactions are often carried out for 1 hour at room temperature, optimizing the incubation time (from 30 minutes to several hours) and temperature (4°C to 25°C) can improve efficiency.
-
Incorrect Dye-to-Protein Ratio: Using too little dye will result in a low degree of labeling. It is important to optimize the molar ratio of dye to protein.
Q2: My protein has precipitated after labeling. What went wrong?
Protein precipitation or aggregation during or after labeling is a common issue, often caused by changes in the protein's surface properties.
-
Over-labeling: Attaching too many hydrophobic dye molecules to the protein's surface can lead to aggregation and precipitation. It is crucial to determine the optimal degree of labeling (DOL) for your specific protein.
-
Inappropriate Buffer Conditions: The buffer's pH and ionic strength can influence protein solubility. Ensure the buffer conditions are suitable for your protein of interest throughout the labeling and purification process.
-
Presence of Organic Solvents: Some fluorescent dyes are dissolved in organic solvents like DMSO or DMF. Adding too much of this solvent to the aqueous protein solution can cause the protein to precipitate. The final concentration of the organic solvent should typically be kept below 10%.
Q3: I'm observing high background fluorescence in my experiments. How can I reduce it?
High background fluorescence can mask the specific signal from your labeled protein. The primary cause is typically the presence of unconjugated (free) dye.
-
Inefficient Removal of Free Dye: It is essential to remove all non-reacted dye after the labeling reaction. Common methods for this include size exclusion chromatography (e.g., gel filtration columns) or dialysis.
-
Non-specific Binding: The fluorescent dye or the labeled protein may be binding non-specifically to other components in your assay. Including a blocking agent, such as BSA, in your buffers can help to reduce this.
-
Autofluorescence: Some biological samples have endogenous molecules that fluoresce, contributing to background signal. This can be minimized by choosing a fluorescent dye with an emission wavelength that is distinct from the autofluorescence.
Key Experimental Protocols and Data
Buffer Selection for Labeling
The choice of buffer is critical for a successful labeling reaction. Below is a table summarizing recommended buffers for different reactive dyes.
| Reactive Dye Type | Functional Group Targeted | Recommended Buffer | Components to Avoid |
| NHS Esters | Primary Amines (-NH₂) | PBS (pH 7.2-8.0), Bicarbonate Buffer (pH 8.3-9.0) | Tris, Glycine, Ammonium Salts |
| Maleimides | Thiols (-SH) | PBS (pH 6.5-7.5) | DTT, β-mercaptoethanol |
Optimizing the Dye-to-Protein Molar Ratio
The optimal ratio of dye to protein needs to be determined empirically for each specific protein and dye combination. The following table provides a general starting point for optimization.
| Desired Degree of Labeling (DOL) | Starting Molar Ratio (Dye:Protein) |
| Low (1-2) | 2:1 to 5:1 |
| Medium (3-5) | 5:1 to 10:1 |
| High (>5) | 10:1 to 20:1 |
Protocol: Removal of Unconjugated Dye using Size Exclusion Chromatography
-
Column Equilibration: Equilibrate a size exclusion column (e.g., a desalting column) with the desired storage buffer for your labeled protein.
-
Sample Loading: Apply the entire volume of the labeling reaction mixture to the top of the equilibrated column.
-
Elution: Allow the sample to enter the column bed completely. Begin eluting with the storage buffer.
-
Fraction Collection: The labeled protein, being larger, will elute first. The smaller, unconjugated dye molecules will be retained longer and elute later. Collect the colored fractions corresponding to your labeled protein.
Visual Guides
How to remove unconjugated dye after protein labeling.
This technical support center provides guidance on removing unconjugated dye from protein samples after fluorescent labeling. Proper removal of free dye is critical for accurate downstream applications, ensuring reliable quantification of dye-to-protein ratios and minimizing background signal in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is it important to remove unconjugated dye after protein labeling?
A1: Residual unconjugated dye can interfere with downstream applications in several ways. It can lead to inaccurate determination of the dye-to-protein molar ratio, resulting in incorrect assumptions about labeling efficiency. Furthermore, free dye contributes to high background fluorescence in imaging and flow cytometry experiments, which can obscure the specific signal from the labeled protein and reduce the signal-to-noise ratio.
Q2: What are the most common methods for removing unconjugated dye?
A2: The most widely used techniques for removing unconjugated dye include spin columns (a form of size-exclusion chromatography), traditional size-exclusion chromatography (SEC), dialysis, and protein precipitation. Each method has its own advantages and disadvantages in terms of speed, protein recovery, and efficiency of dye removal.
Q3: How do I choose the best method for my experiment?
A3: The choice of method depends on several factors, including the volume of your sample, the amount of protein, the properties of your protein (e.g., stability, molecular weight), and the required purity for your downstream application. For quick and efficient removal from small sample volumes, spin columns are often a good choice. For higher resolution separation, especially for larger volumes, traditional size exclusion chromatography is preferred. Dialysis is a simple method suitable for larger volumes but is more time-consuming. Protein precipitation is a rapid method for concentrating the sample and removing contaminants but carries a risk of protein denaturation.
Q4: Can I use the same purification method for all types of fluorescent dyes?
A4: Generally, the methods described here are compatible with a wide range of fluorescent dyes. However, the efficiency of some methods can be dye-dependent. For instance, some dye removal resins may have different affinities for certain dyes.[1] It is always recommended to consult the manufacturer's instructions for specific dye removal products.
Method Comparison
The following table summarizes the key performance indicators for the most common methods of unconjugated dye removal.
| Method | Typical Protein Recovery | Dye Removal Efficiency | Typical Processing Time | Key Advantages | Key Disadvantages |
| Spin Columns | High (>90%)[2][3] | High (>95% for small molecules)[3] | < 15 minutes[2] | Fast, easy to use, high protein recovery.[2] | Limited sample volume capacity, potential for some sample dilution.[4] |
| Size Exclusion Chromatography (SEC) | High | Very High | 30 minutes - 2 hours | High resolution, can separate aggregates.[5] | Requires a chromatography system, can lead to sample dilution. |
| Dialysis | Variable (can be high, but loss is possible with dilute samples)[6] | High (dependent on buffer changes) | 4 hours - overnight[7] | Simple, suitable for large volumes, gentle on proteins. | Time-consuming, risk of sample loss, especially with small volumes.[7] |
| Acetone (B3395972) Precipitation | Variable (potential for loss with each step) | High | ~1-2 hours | Concentrates the protein sample, effective for removing various contaminants. | Risk of protein denaturation and insolubility.[8] |
Experimental Protocols & Troubleshooting Guides
Below are detailed protocols and troubleshooting guides for each of the primary methods for removing unconjugated dye.
Spin Columns / Dye Removal Columns
Spin columns are a rapid and convenient method for removing unconjugated dyes from protein samples. They are a form of size-exclusion chromatography where a specialized resin allows for the separation of larger labeled proteins from smaller, free dye molecules by centrifugation.
Experimental Workflow
Detailed Protocol
-
Prepare the Spin Column:
-
Equilibrate the Column (Optional but Recommended):
-
Place the column in a new collection tube.
-
Add 500 µL of your desired buffer to the column.
-
Centrifuge for 2 minutes at 1,000 x g. Discard the buffer.
-
-
Process the Sample:
-
Storage:
-
The purified protein is now in the collection tube. Store appropriately, protected from light.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Protein Recovery | Protein is sticking to the resin. | - Ensure the buffer has an appropriate pH and ionic strength. - Consider using a column with a different resin chemistry. |
| Sample volume is outside the recommended range. | - Use a spin column appropriately sized for your sample volume.[3] | |
| Insufficient Dye Removal | Too much free dye for the amount of resin. | - Process the sample a second time with a fresh column.[11] - Use a larger spin column with more resin.[11] |
| Sample was not applied correctly. | - Apply the sample slowly to the center of the resin bed to ensure even distribution.[10] | |
| Sample is Diluted | This is an inherent property of some spin columns. | - If sample concentration is critical, consider using a spin concentrator after dye removal. |
Size Exclusion Chromatography (SEC)
Size-exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their size. The chromatography column is packed with a porous resin. Larger molecules (labeled protein) cannot enter the pores and elute first, while smaller molecules (unconjugated dye) enter the pores and have a longer path, eluting later.
Experimental Workflow
Detailed Protocol
-
Column and Buffer Preparation:
-
Select a size-exclusion chromatography resin with a fractionation range appropriate for your protein's molecular weight.
-
Pack the column according to the manufacturer's instructions or use a pre-packed column.
-
Degas and filter your running buffer. A common buffer is phosphate-buffered saline (PBS).
-
-
System Equilibration:
-
Connect the column to a chromatography system (e.g., FPLC).
-
Wash the column with at least two column volumes of your running buffer until a stable baseline is achieved on the UV detector.
-
-
Sample Application and Elution:
-
Load your protein labeling reaction onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Begin the elution with your running buffer at a constant, appropriate flow rate.
-
-
Fraction Collection:
-
Monitor the column eluate at 280 nm (for protein) and the absorbance maximum of your dye.
-
The labeled protein will elute first in the void volume or shortly after, followed by the smaller, unconjugated dye molecules.
-
Collect fractions corresponding to the protein peak.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE and/or spectrophotometry to confirm the presence of the labeled protein and the absence of free dye.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of Protein and Dye | Inappropriate column resin. | - Choose a resin with a smaller pore size to better resolve the protein from the small dye molecule. |
| Flow rate is too high. | - Reduce the flow rate to allow for better diffusion and separation. | |
| Low Protein Recovery | Protein is interacting with the column matrix. | - Increase the salt concentration of the running buffer (e.g., up to 500 mM NaCl) to minimize ionic interactions. |
| Protein has precipitated on the column. | - Ensure the protein is soluble in the running buffer. Consider adding stabilizing agents if necessary. | |
| Broad Peaks | Sample volume is too large. | - Reduce the sample volume to a smaller percentage of the column volume. |
| Column is not packed well. | - Repack the column or use a high-quality pre-packed column. |
Dialysis
Dialysis is a technique that uses a semi-permeable membrane to separate molecules based on size. The protein labeling reaction is placed in a dialysis bag or cassette with a specific molecular weight cut-off (MWCO) that retains the larger labeled protein while allowing the smaller, unconjugated dye molecules to diffuse out into a larger volume of buffer.
Experimental Workflow
Detailed Protocol
-
Prepare the Dialysis Membrane:
-
Cut the dialysis tubing to the desired length and hydrate (B1144303) it in dialysis buffer.
-
If using a dialysis cassette, it may be ready to use.
-
-
Load the Sample:
-
Secure one end of the dialysis tubing with a clip.
-
Pipette your protein labeling reaction into the tubing, leaving some space for potential sample dilution.
-
Seal the other end of the tubing with a second clip.
-
-
Perform Dialysis:
-
Place the sealed dialysis tubing in a beaker containing a large volume of dialysis buffer (e.g., 100-500 times the sample volume).
-
Place the beaker on a stir plate with a stir bar and stir gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
-
Buffer Exchange:
-
Change the dialysis buffer. Repeat the buffer exchange at least two more times. For very thorough dye removal, an overnight dialysis after the final buffer change is recommended.[7]
-
-
Sample Recovery:
-
Carefully remove the dialysis tubing from the buffer and gently dry the outside.
-
Open one end and pipette the purified, labeled protein into a clean tube.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Protein Recovery | Protein is precipitating in the dialysis tubing. | - Ensure the dialysis buffer is compatible with your protein's stability (pH, ionic strength). - Perform a step-wise dialysis with decreasing concentrations of a denaturant if the protein was initially in a denaturing buffer.[12] |
| Protein is leaking through the membrane. | - Ensure the MWCO of the dialysis membrane is significantly smaller than the molecular weight of your protein. | |
| Sample was lost during handling. | - Be careful when opening and closing the dialysis tubing/cassette to avoid spills. | |
| Incomplete Dye Removal | Insufficient buffer volume or too few buffer changes. | - Increase the volume of the dialysis buffer and perform more frequent or longer buffer changes. |
| Dialysis time is too short. | - Extend the dialysis time, including an overnight step. | |
| Sample Volume Increased | Osmotic pressure differences. | - If the sample contains high concentrations of solutes, water will move into the dialysis bag. Perform a step-wise dialysis against buffers with decreasing solute concentration differences. |
Acetone Precipitation
Acetone precipitation is a method used to concentrate proteins from a solution and remove contaminants. Cold acetone is added to the protein sample, causing the protein to precipitate out of solution. The precipitated protein is then pelleted by centrifugation, and the supernatant containing the unconjugated dye is discarded.
Experimental Workflow
Detailed Protocol
-
Precipitation:
-
Chill the required volume of acetone to -20°C.
-
In a centrifuge tube, add four volumes of cold acetone to your protein sample.
-
Vortex briefly and incubate the mixture at -20°C for at least 1 hour.
-
-
Pelleting:
-
Centrifuge the sample at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully decant and discard the supernatant, which contains the unconjugated dye.
-
-
Washing (Optional):
-
To further remove residual dye, you can add a smaller volume of cold acetone to the pellet, vortex briefly, and centrifuge again. Decant the supernatant.
-
-
Drying and Resuspension:
-
Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a buffer appropriate for your downstream application.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Protein Recovery | Protein did not precipitate efficiently. | - Ensure the acetone is sufficiently cold and that the incubation time is adequate. - For very dilute protein samples, precipitation may be less efficient. |
| Pellet was lost during decanting. | - Be very careful when pouring off the supernatant to not disturb the pellet, which may be loose. | |
| Protein Pellet Will Not Dissolve | Protein has denatured and aggregated. | - Try resuspending in a buffer containing a mild denaturant (e.g., low concentration of urea (B33335) or SDS), if compatible with your downstream application. - Sonicate briefly on ice to aid in resuspension. |
| Incomplete Dye Removal | A single precipitation was not sufficient. | - Perform a second precipitation step, but be aware that this may lead to further protein loss. |
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Benchmarking Experiments with Pierce Zeba Spin Desalting Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optimizing pH and buffer conditions for succinimidyl ester reactions.
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with succinimidyl ester (NHS ester) reactions for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction with a primary amine?
The optimal pH for reacting NHS esters with primary amines is in the range of 7.2 to 8.5.[1][2][3][4] The reaction is highly dependent on pH.[3][5][6][7] At a pH below 7.2, the primary amines are protonated, which makes them unavailable to react with the NHS ester.[2][3] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lower the yield.[1][2][3][8][9] For many applications, a pH of 8.3-8.5 is considered ideal.[5][6][7][10]
Q2: Which buffers are recommended for NHS ester conjugation reactions?
Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions and are effective within the recommended pH range of 7.2 to 8.5.[1][3] A frequently recommended buffer is 0.1 M sodium bicarbonate.[3][5][7] For proteins that may be sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, though this may result in a slower reaction rate and necessitate longer incubation times.[11]
Q3: Are there any buffers that should be avoided?
Yes, it is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][2][3] These buffers will compete with the target molecule for reaction with the NHS ester, leading to reduced conjugation efficiency and the formation of unwanted byproducts.[1][2][3] However, Tris or glycine buffers are useful for quenching (stopping) the reaction after the desired incubation period.[1][8]
Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have limited water solubility.[1][3] In these cases, the NHS ester should first be dissolved in a small volume of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][3][5][6][7][8] It is important to use high-quality, amine-free DMF, as contaminants can interfere with the reaction.[5][6]
Q5: How does temperature and incubation time affect the reaction?
NHS ester reactions are typically performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[1][2] Lowering the temperature to 4°C can help to minimize the competing hydrolysis reaction, but may require a longer incubation time to achieve the desired level of conjugation.[2]
Q6: What are the main competing reactions that can reduce my yield?
The primary competing reaction is the hydrolysis of the NHS ester, where the ester is cleaved by water, rendering it inactive for conjugation.[1][8] The rate of this hydrolysis reaction increases significantly with higher pH.[8][9] Therefore, a key aspect of optimizing these reactions is to find a balance that maximizes the reactivity of the target amine while minimizing the rate of NHS ester hydrolysis.[8]
Data Presentation
Table 1: Effect of pH on NHS Ester Half-Life
This table illustrates the strong dependence of NHS ester stability on pH and temperature. The half-life is the time it takes for half of the NHS ester to be hydrolyzed and become non-reactive.
| pH | Temperature | Half-Life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | Room Temp. | 210 minutes |
| 8.5 | Room Temp. | 180 minutes |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp. | 125 minutes |
Data compiled from multiple sources.[1][9][12]
Table 2: Recommended Buffers and Concentrations
This table provides a summary of commonly used buffers for NHS ester reactions.
| Buffer | Typical Concentration | Recommended pH Range | Notes |
| Phosphate Buffer | 0.1 M | 7.2 - 8.0 | A common and versatile buffer for bioconjugation. |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | Often cited as optimal for achieving high reaction efficiency.[5][7] |
| HEPES | 0.1 M | 7.2 - 8.0 | A non-coordinating buffer that can be a good alternative to phosphate. |
| Borate Buffer | 50 mM - 0.1 M | 8.0 - 8.5 | Another effective buffer for maintaining a slightly alkaline pH.[13][14] |
| Phosphate-Buffered Saline (PBS) | 1X | 7.2 - 7.4 | Can be used for pH-sensitive proteins, but the reaction will be slower.[11] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester label
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column. The recommended protein concentration is at least 2 mg/mL to favor the conjugation reaction over hydrolysis.[2]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.
-
Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Gently mix immediately. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.[15] Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted NHS ester and byproducts by using a desalting column or by dialyzing the sample against a suitable storage buffer (e.g., PBS).
Visualizations
Signaling Pathways and Logical Relationships
Caption: Reaction pathway of a succinimidyl ester with a primary amine.
Caption: Competing reactions of a succinimidyl ester in aqueous solution.
Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. glenresearch.com [glenresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 15. benchchem.com [benchchem.com]
Dealing with background fluorescence in immunofluorescence experiments.
This guide provides solutions to common problems encountered during immunofluorescence (IF) experiments, with a focus on mitigating background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of high background fluorescence in immunofluorescence?
High background fluorescence can obscure your specific signal, making data interpretation difficult. The primary causes can be categorized as follows:
-
Autofluorescence: This is the natural fluorescence emitted by certain biological structures within the tissue or cells, such as collagen, elastin, NADH, and lipofuscin.[1][2][3][4][5][6] The fixation process itself, particularly with aldehyde fixatives like formalin, can also induce autofluorescence.[1][4][7]
-
Non-specific binding of antibodies: This occurs when the primary or secondary antibodies bind to unintended targets in the sample.[1][8][9] This can be due to inappropriate antibody concentrations, insufficient blocking, or cross-reactivity of the secondary antibody.[1][8][9][10]
-
Issues with experimental protocol: Several procedural steps can contribute to high background, including:
-
Inadequate washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[8][9]
-
Improper fixation: Over-fixation or the use of certain fixatives like glutaraldehyde (B144438) can increase background.[4][11][12]
-
Drying of the sample: Allowing the sample to dry out at any stage can cause non-specific antibody binding.[8][11][13]
-
Contaminated reagents: Using old or contaminated buffers and solutions can introduce fluorescent particles.[9][14]
-
Q2: How can I reduce autofluorescence in my samples?
Several methods can be employed to minimize autofluorescence:
-
Pre-treatment of samples:
-
Sodium Borohydride (B1222165): Treatment with sodium borohydride can help reduce aldehyde-induced autofluorescence.[2][4][11]
-
Sudan Black B or Eriochrome Black T: These reagents are effective in quenching lipofuscin-related autofluorescence.[2][4][11]
-
Photobleaching: Exposing the sample to a light source before staining can help reduce autofluorescence.[5][11]
-
-
Choice of fluorophores: Use fluorophores that emit in the far-red spectrum, as autofluorescence is less prominent at these longer wavelengths.[2][3][14]
-
Proper fixation: Use the mildest effective fixation protocol. For some cell surface markers, chilled methanol (B129727) or ethanol (B145695) can be an alternative to aldehyde fixatives.[4][7] If using aldehydes, ensure they are fresh and of high quality.[14]
-
Perfusion: For tissue samples, perfusing with PBS before fixation can help remove red blood cells, which are a source of autofluorescence due to their heme groups.[2][4]
Q3: What is the best blocking buffer to use for immunofluorescence?
The choice of blocking buffer is crucial for preventing non-specific antibody binding. Here are some common options:
-
Normal Serum: Using normal serum from the same species as the secondary antibody is highly recommended.[14][15][16] This blocks non-specific binding of the secondary antibody to the sample.
-
Bovine Serum Albumin (BSA): BSA is a common blocking agent.[16][17] It is important to use high-purity, IgG-free BSA to avoid cross-reactivity with secondary antibodies.[13]
-
Non-fat Dry Milk: While effective for some applications, it is generally not recommended for detecting phosphorylated proteins due to its high phosphoprotein content.[18]
-
Commercial Blocking Buffers: Several commercially available blocking buffers are optimized to reduce background from various sources.[19][20]
Q4: My secondary antibody seems to be binding non-specifically. How can I troubleshoot this?
Non-specific binding of the secondary antibody is a common issue. Here are some troubleshooting steps:
-
Run a secondary antibody control: This involves incubating your sample with only the secondary antibody (no primary antibody).[8][11][21] If you see staining, it confirms non-specific binding of the secondary.
-
Use pre-adsorbed secondary antibodies: These antibodies have been passed through a column containing immobilized serum proteins from potentially cross-reactive species, thus reducing their non-specific binding.[8]
-
Ensure correct antibody pairing: The secondary antibody must be raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[8][11]
-
Optimize secondary antibody concentration: Titrate your secondary antibody to find the optimal dilution that provides a good signal-to-noise ratio.[10]
-
Increase washing steps: Thoroughly wash the sample after secondary antibody incubation to remove any unbound antibodies.[9]
Troubleshooting Guides
Guide 1: High Background Fluorescence
This guide provides a systematic approach to identifying and resolving the cause of high background.
Problem: Diffuse or punctate fluorescence across the entire sample, obscuring the specific signal.
Quantitative Data Summary
| Parameter | Recommendation | Common Range | Reference |
| Blocking Incubation Time | Increase incubation period to improve blocking efficiency. | 30 min - 1 hour | [8][9][10] |
| Normal Serum Concentration | Use serum from the same species as the secondary antibody. | 5% - 10% | [8][22] |
| BSA Concentration | Use high-purity, IgG-free BSA. | 1% - 5% | [8][17] |
| Primary Antibody Dilution | Titrate to find the optimal concentration. | Varies by antibody | [8][14] |
| Secondary Antibody Dilution | Titrate to minimize non-specific binding. | Varies by antibody | [10] |
| Washing Steps | Perform multiple washes between antibody incubations. | 3 x 5 min | [8] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Autofluorescence
This protocol is for reducing autofluorescence induced by aldehyde fixatives.
-
Fix and permeabilize your cells or tissue sections as per your standard protocol.
-
Wash the samples three times with Phosphate Buffered Saline (PBS).
-
Prepare a fresh solution of 0.1% Sodium Borohydride in PBS.
-
Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS.
-
Proceed with the blocking step of your immunofluorescence protocol.
Protocol 2: Optimizing Blocking Conditions
This protocol outlines a method to determine the most effective blocking buffer for your experiment.
-
Prepare several different blocking buffers to test in parallel. Examples include:
-
5% Normal Goat Serum in PBS with 0.1% Triton X-100
-
3% Bovine Serum Albumin (IgG-free) in PBS with 0.1% Triton X-100
-
A commercially available blocking buffer
-
-
Divide your samples into groups for each blocking buffer. Include a "no primary antibody" control for each condition.
-
Incubate the samples in their respective blocking buffers for 1 hour at room temperature.
-
Proceed with your standard primary and secondary antibody incubation steps.
-
Image the samples using identical acquisition settings.
-
Compare the background fluorescence in the "no primary antibody" controls and the signal-to-noise ratio in the stained samples to determine the optimal blocking buffer.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. sinobiological.com [sinobiological.com]
- 10. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. ibidi.com [ibidi.com]
- 13. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Minimizing Background Staining | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 16. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 20. biotium.com [biotium.com]
- 21. Overview of Immunostaining | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Precipitation During Fluorescent Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid protein precipitation during fluorescent labeling experiments.
Troubleshooting Guide
Issue: My protein solution becomes cloudy or precipitates immediately after adding the fluorescent dye or changing the buffer.
This is a common indication of protein aggregation. Follow these steps to troubleshoot the issue:
1. Re-evaluate Labeling Buffer Conditions:
-
pH: The pH of the labeling buffer is critical. Ensure it is at least 1-1.5 pH units away from your protein's isoelectric point (pI). For most proteins, maintaining a pH of 8.0-8.5 is optimal for amine-reactive labeling, while a pH of 7.0-7.5 is suitable for maleimide-based labeling of thiols.[1][2]
-
Ionic Strength: The salt concentration can significantly impact protein solubility. Some proteins aggregate at low salt concentrations, while others precipitate at high salt concentrations. Try varying the NaCl concentration within a range of 50-150 mM.[3]
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) when using NHS-ester dyes, as they compete with the protein for the dye.[4][5][6] Good's buffers like HEPES and phosphate (B84403) buffers are generally suitable alternatives.[7]
2. Optimize the Dye-to-Protein Molar Ratio:
-
Over-labeling: An excessively high ratio of dye to protein can lead to the modification of multiple surface residues, increasing the protein's hydrophobicity and propensity to aggregate.[8]
-
Titration: Perform a titration experiment with varying dye-to-protein molar ratios (e.g., 3:1, 5:1, 10:1) to determine the optimal ratio that provides sufficient labeling without causing precipitation.[9]
3. Assess the Fluorescent Dye Properties:
-
Hydrophobicity: Hydrophobic dyes are more likely to induce protein aggregation.[10] If you are using a hydrophobic dye, consider switching to a more hydrophilic, water-soluble alternative, such as a sulfonated cyanine (B1664457) or Alexa Fluor™ dye.[11][12]
-
Dye Solubility: Ensure the dye is fully dissolved in an appropriate organic solvent (e.g., anhydrous DMSO or DMF) before adding it to the aqueous protein solution.[4][7] Add the dye solution to the protein solution slowly while gently stirring to avoid localized high concentrations of the organic solvent, which can denature the protein.[13]
4. Adjust Protein Concentration:
-
High Concentrations: Higher protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[3]
-
Lower Concentration for Labeling: If possible, perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[1] If a higher final concentration is required, the labeled protein can be carefully concentrated after the removal of free dye.
5. Control the Reaction Temperature:
-
Lower Temperature: Performing the labeling reaction at a lower temperature (e.g., 4°C) can slow down the kinetics of both the labeling reaction and the aggregation process. This may require a longer incubation time to achieve the desired degree of labeling.
6. Utilize Stabilizing Additives:
-
Co-solvents and Osmolytes: Additives like glycerol (B35011) (10-50%) or arginine (0.5-1 M) can help stabilize proteins and prevent aggregation.[14][15][16]
-
Reducing Agents: For proteins with cysteine residues prone to forming intermolecular disulfide bonds, include a reducing agent like DTT or TCEP in the buffer (for maleimide (B117702) labeling, TCEP is preferred as it does not contain a thiol group).
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check if my protein precipitates during labeling?
A1: The first and most critical parameter to check is the pH of your labeling buffer. Ensure it is appropriately distanced from your protein's isoelectric point (pI) to maintain a net charge on the protein, which promotes repulsion between molecules and prevents aggregation. For amine-reactive labeling (e.g., with NHS esters), a pH of 8.0-8.5 is generally recommended.[4][5][6] For thiol-reactive labeling (e.g., with maleimides), a pH of 7.0-7.5 is optimal.[2][7]
Q2: Can the type of fluorescent dye I use cause my protein to precipitate?
A2: Yes, the properties of the fluorescent dye play a significant role. Highly hydrophobic dyes can increase the overall hydrophobicity of the protein surface upon conjugation, leading to aggregation and precipitation.[10] If you are experiencing precipitation, consider switching to a more hydrophilic dye, such as a sulfonated version of a cyanine dye or an Alexa Fluor™ dye, which are designed for improved water solubility.[11][12]
Q3: How does the dye-to-protein ratio affect protein stability?
A3: A high dye-to-protein molar ratio can lead to over-labeling, where multiple dye molecules attach to a single protein. This can alter the protein's surface charge and increase its hydrophobicity, often resulting in precipitation.[8] It is crucial to optimize this ratio by performing a titration to find the highest labeling efficiency that does not compromise protein solubility and function.
Q4: What are some common additives I can use to prevent protein precipitation?
A4: Several additives can help stabilize your protein during the labeling reaction. These include:
-
Glycerol: Often used at concentrations of 10-50% as a cryoprotectant and protein stabilizer.[14][17][18]
-
Arginine: Typically used at concentrations of 0.5-1 M to suppress aggregation.[15][19][20][21]
-
Sugars (e.g., sucrose, trehalose): Can act as osmoprotectants and stabilize protein structure.
-
Non-ionic detergents (e.g., Tween-20, Triton X-100): Can be used at low concentrations to prevent aggregation, particularly for membrane proteins or proteins with hydrophobic patches.
Q5: My protein is stable in the labeling buffer before adding the dye, but precipitates after. What could be the cause?
A5: This strongly suggests that the issue is related to the dye itself or the labeling process. The most likely causes are:
-
Hydrophobic nature of the dye: The conjugated dye is making the protein less soluble.
-
Over-labeling: Too many dye molecules are attached to the protein.
-
Organic solvent shock: The organic solvent used to dissolve the dye is denaturing the protein upon addition. Ensure the dye is fully dissolved and add it slowly to the protein solution with gentle mixing. The final concentration of the organic solvent should ideally be below 10%.[22]
Data Presentation
Table 1: Recommended Buffer Conditions for Fluorescent Labeling
| Parameter | Amine-Reactive Labeling (NHS-esters) | Thiol-Reactive Labeling (Maleimides) | General Recommendations & Considerations |
| pH | 8.0 - 8.5[1][4][5][6] | 7.0 - 7.5[2][7] | Maintain pH at least 1-1.5 units away from the protein's pI. |
| Buffer Type | Phosphate, Bicarbonate/Carbonate, Borate | Phosphate, HEPES[7] | Avoid buffers with primary amines (e.g., Tris, Glycine) for NHS-ester labeling.[4][5][6] |
| Ionic Strength | 50 - 150 mM NaCl | 50 - 150 mM NaCl | Optimal salt concentration is protein-dependent and may require optimization.[3] |
Table 2: Common Stabilizing Additives to Prevent Precipitation
| Additive | Typical Concentration Range | Mechanism of Action | Notes |
| Glycerol | 10 - 50% (v/v)[14][17][18] | Increases solvent viscosity, acts as a cryoprotectant and osmolyte. | Can affect some downstream applications; may need to be removed. |
| L-Arginine | 0.5 - 1 M[15][19][20][21] | Suppresses aggregation by interacting with hydrophobic patches on the protein surface. | Can be removed by dialysis or buffer exchange. |
| Sugars | 0.1 - 1 M | Stabilize protein structure through preferential hydration. | Sucrose and trehalose (B1683222) are commonly used. |
| TCEP | 1-10 mM | Reducing agent that prevents disulfide bond formation. | Preferred for maleimide chemistry as it doesn't contain a thiol group. |
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive Labeling with NHS-Ester Dyes
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[5] Ensure the buffer is free of any primary amine-containing substances.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, slowly add the dissolved dye. The molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized.[22]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted dye and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: General Procedure for Thiol-Reactive Labeling with Maleimide Dyes
-
Protein Preparation: Dissolve the protein in a degassed buffer at pH 7.0-7.5 (e.g., PBS or HEPES) at a concentration of 1-10 mg/mL.[7]
-
Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds that need to be reduced to free up thiol groups, add TCEP to a final concentration of 1-10 mM and incubate for 30-60 minutes at room temperature.
-
Dye Preparation: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add the dissolved dye to the protein solution. A dye-to-protein molar ratio of 10:1 to 20:1 is a common starting point.[9]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using size-exclusion chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Мечение активированными эфирами биомолекул, содержащих первичные аминогруппы [ru.lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Stabilizing effect of various organic solvents on protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 17. researchgate.net [researchgate.net]
- 18. glycerol to avoid protein precipitation?... [bio.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Non-specific Binding of Fluorescently Labeled Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding of fluorescently labeled antibodies in immunofluorescence (IF) experiments.
Troubleshooting Guide
High background staining and non-specific signals can obscure the true localization and expression of your target protein. This guide will help you identify the potential causes and implement effective solutions.
Issue 1: High Background Across the Entire Specimen
Q: I am observing a high, uniform background fluorescence across my entire sample. What are the likely causes and how can I fix this?
A: A high, uniform background is often due to issues with blocking, antibody concentrations, or washing steps. Here’s a systematic approach to troubleshoot this problem:
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Blocking | The blocking buffer may not be optimal or the incubation time might be too short.[1][2] Increase the blocking incubation time or try a different blocking agent.[1][3] Using a blocking serum from the same species as the secondary antibody is often recommended.[4][5][6] |
| Antibody Concentration Too High | Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.[1][3] Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.[7] Start with the manufacturer's recommended dilution and then prepare a dilution series.[8] |
| Inadequate Washing | Insufficient washing may not remove all unbound or loosely bound antibodies.[1][9] Increase the number and/or duration of wash steps after both primary and secondary antibody incubations.[4][9] Adding a non-ionic detergent like Tween 20 to the wash buffer can also help reduce non-specific interactions.[10][11][12] |
| Autofluorescence | Some tissues and cells have endogenous molecules that fluoresce naturally.[10][13][14] To check for autofluorescence, examine an unstained sample under the microscope.[4][13] If present, it can be minimized by pre-treating the sample with reagents like Sudan Black B or by using a commercial autofluorescence quenching kit.[10][14] |
Issue 2: Non-specific Staining in Specific Structures
Q: I see staining in cellular structures where my target protein is not expected to be. What could be causing this?
A: This type of non-specific staining often points to cross-reactivity or the presence of endogenous components that interfere with the assay.
Possible Causes & Solutions:
| Cause | Solution |
| Fc Receptor Binding | Immune cells (like macrophages and B cells) and some tumor cells have Fc receptors that can bind non-specifically to the Fc region of antibodies.[15][16] To prevent this, use an Fc receptor blocking reagent before applying your primary antibody.[15][17][18] |
| Endogenous Biotin (B1667282) | If you are using a biotin-based detection system (e.g., streptavidin-fluorophore), endogenous biotin present in tissues like the kidney and liver can cause high background.[19][20][21] This can be blocked using an avidin (B1170675)/biotin blocking kit before the primary antibody incubation.[19][22][23] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue, especially when staining tissue from the same species as the primary antibody was raised in (e.g., mouse primary on mouse tissue).[10] Use a secondary antibody that has been pre-adsorbed against the species of your sample.[24] |
Frequently Asked Questions (FAQs)
Q1: What is the best blocking buffer to use?
A1: The ideal blocking buffer depends on your specific sample and antibodies. However, a common and effective starting point is a buffer containing 5-10% normal serum from the same species as the host of the secondary antibody.[6][25] Other common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[6] It's important to note that milk-based blockers are not recommended for detecting phosphorylated proteins due to their high phosphoprotein content.[6]
Comparison of Common Blocking Agents:
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Normal Serum | 5-10% | Highly effective at blocking non-specific binding to Fc receptors.[26] | Must match the species of the secondary antibody host.[5][6] |
| Bovine Serum Albumin (BSA) | 1-5% | A good general protein blocker.[6][25] | Ensure it is IgG-free to avoid cross-reactivity with secondary antibodies.[6] |
| Non-fat Dry Milk | 1-5% | Inexpensive and effective for many applications. | Not suitable for biotin-avidin systems or for detecting phosphoproteins.[6] |
| Commercial Blocking Buffers | Varies | Formulated to reduce non-specific protein-protein interactions and may contain detergents for permeabilization.[27] | Can be more expensive. |
Q2: How do I optimize my antibody dilutions?
A2: Antibody titration is crucial for minimizing non-specific binding while maintaining a strong specific signal.[7] Create a series of dilutions for your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000) while keeping the secondary antibody concentration constant.[8] The optimal dilution will provide the best signal-to-noise ratio.[7] A similar titration can then be performed for the secondary antibody.
Q3: How can I be sure the staining I see is specific?
A3: Including proper controls in your experiment is essential to verify the specificity of your staining. Key controls include:
-
Isotype Control: Use a non-immune IgG of the same isotype and at the same concentration as your primary antibody. This will help determine if the observed staining is due to non-specific binding of the antibody itself.[4]
-
Secondary Antibody Only Control: Omit the primary antibody and only apply the secondary antibody. This will reveal any non-specific binding of the secondary antibody.[24]
-
Unstained Control: A sample that goes through the entire staining procedure without the addition of any antibodies. This is used to assess the level of autofluorescence.[4][13]
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining Workflow
This protocol provides a general workflow for immunofluorescence staining of cultured cells.
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Wash briefly with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for at least 1 hour at room temperature.[28]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash three times with PBS containing 0.05% Tween 20 for 5-10 minutes each.[12]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in the antibody dilution buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.[29]
-
-
Washing:
-
Repeat the washing step as in step 5.
-
-
Counterstaining and Mounting:
-
If desired, incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash briefly with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[4]
-
Protocol 2: Fc Receptor Blocking
-
After the permeabilization and washing steps, incubate the sample with an Fc receptor blocking solution for 10-30 minutes at room temperature.[17][18]
-
Proceed with the blocking step (Protocol 1, step 3) without washing out the Fc blocking solution.[18]
Protocol 3: Endogenous Biotin Blocking
-
After the blocking step (Protocol 1, step 3), incubate the sample with an avidin solution for 15 minutes.[23]
-
Rinse briefly with PBS.[23]
-
Incubate with a biotin solution for 15 minutes.[23]
-
Rinse with PBS and proceed with the primary antibody incubation.[23]
Visual Guides
References
- 1. sinobiological.com [sinobiological.com]
- 2. ibidi.com [ibidi.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 6. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. sc.edu [sc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. Autofluorescence [jacksonimmuno.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. innovexbio.com [innovexbio.com]
- 16. Fc Blocking | McGovern Medical School [med.uth.edu]
- 17. newcomersupply.com [newcomersupply.com]
- 18. Human Fc Receptor Blocking Solution | Cell Signaling Technology [cellsignal.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. biosb.com [biosb.com]
- 22. benchchem.com [benchchem.com]
- 23. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 24. bosterbio.com [bosterbio.com]
- 25. researchgate.net [researchgate.net]
- 26. qedbio.com [qedbio.com]
- 27. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 28. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 29. usbio.net [usbio.net]
Validation & Comparative
Comparing 7-Methoxycoumarin-3-carboxylic acid, SE with other blue fluorescent dyes.
In the realm of cellular and molecular biology, the selection of an appropriate fluorescent dye is paramount for the success of imaging and detection experiments. This guide provides a detailed comparison of 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester (7-MCC-SE) with other commonly used blue fluorescent dyes, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions. We present a side-by-side analysis of their photophysical properties, experimental protocols for common applications, and a visual guide to their utility.
Photophysical Properties: A Quantitative Comparison
The performance of a fluorescent dye is dictated by its intrinsic photophysical properties. The following table summarizes the key characteristics of 7-MCC-SE and a selection of popular alternative blue fluorescent dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Notes |
| 7-Methoxycoumarin-3-carboxylic acid, SE | ~360[1] | ~410[1] | Not explicitly found for SE, but the parent acid is ~11,820 at 323.8 nm | Not explicitly found for SE, but a related compound, 7-Methoxycoumarin-4-acetic acid, has a Φ of 0.18[2] | Amine-reactive dye suitable for covalent labeling of proteins and other biomolecules.[3] |
| Alexa Fluor™ 350 | 343[4] | 441[4] | 19,000 | 0.24[5] | A bright and photostable dye, often used as a superior alternative to AMCA.[6] |
| DAPI | 358 (bound to dsDNA)[7] | 461 (bound to dsDNA)[7] | 27,000[8] | 0.046 (free in solution)[9], significantly increases upon binding to DNA | A widely used nuclear counterstain that binds to the minor groove of DNA, primarily in AT-rich regions.[7][] |
| Hoechst 33342 | 350 (bound to DNA)[11][12] | 461 (bound to DNA)[11][12] | Not readily available | Not readily available | A cell-permeant nuclear stain that also binds to the minor groove of DNA in AT-rich regions.[11][13] |
Disclaimer: The molar absorptivity and quantum yield for this compound were not directly available in the searched literature. The provided values are for the parent carboxylic acid or a closely related compound and should be considered as estimations.
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable experimental results. Below are representative protocols for protein labeling with a succinimidyl ester dye like 7-MCC-SE and for nuclear staining with DAPI and Hoechst dyes.
Protocol 1: Labeling of Proteins with this compound
This protocol provides a general procedure for the covalent labeling of proteins with amine-reactive succinimidyl ester dyes.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester (7-MCC-SE)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., gel filtration or dialysis cassette) to remove unreacted dye
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve 7-MCC-SE in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10 to 20-fold molar excess of the dye is recommended.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Nuclear Staining with DAPI or Hoechst 33342
This protocol is suitable for staining the nuclei of fixed or live cells for fluorescence microscopy.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell staining
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for fixed cell staining with DAPI
-
DAPI or Hoechst 33342 stock solution (e.g., 1 mg/mL in water or DMSO)
-
Staining solution (e.g., 300 nM DAPI or 1 µg/mL Hoechst 33342 in PBS)
Procedure for Fixed Cell Staining:
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (for DAPI): If using DAPI, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes. Hoechst 33342 is cell-permeant and does not require this step.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with the DAPI or Hoechst staining solution for 5-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with PBS.
-
Imaging: Mount the coverslips or image the cells directly in PBS using a fluorescence microscope with appropriate filter sets.
Procedure for Live Cell Staining (with Hoechst 33342):
-
Staining: Replace the cell culture medium with a medium containing the desired concentration of Hoechst 33342 (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing (Optional): The cells can be washed with fresh medium or PBS before imaging to reduce background fluorescence.
-
Imaging: Image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber.
Visualizing the Workflow and Logic
To further aid in understanding the application and selection of these dyes, the following diagrams, generated using the DOT language, illustrate a typical protein labeling workflow and a decision-making process for choosing a suitable blue fluorescent dye.
Caption: A typical workflow for labeling a protein with an amine-reactive fluorescent dye.
Caption: A decision tree to guide the selection of a suitable blue fluorescent dye based on the experimental target and cell viability.
Conclusion
The choice of a blue fluorescent dye is a critical step in experimental design. This compound offers a reliable option for covalent labeling of biomolecules, while established dyes like Alexa Fluor 350 provide enhanced brightness and photostability. For nuclear staining, DAPI and Hoechst 33342 remain the go-to choices for fixed and live-cell imaging, respectively. By carefully considering the photophysical properties and the specific requirements of the experiment, researchers can select the optimal dye to achieve high-quality, reproducible data.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 3. 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester *CAS 150321-92-9* | AAT Bioquest [aatbio.com]
- 4. Spectrum [Alexa Fluor 350] | AAT Bioquest [aatbio.com]
- 5. Alexa Fluor® 350 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 6. Alexa Fluor 350 | Benchchem [benchchem.com]
- 7. DAPI - Wikipedia [en.wikipedia.org]
- 8. DAPI | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
- 12. Hoechst 33342 | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 13. lumiprobe.com [lumiprobe.com]
A Head-to-Head Comparison: 7-Methoxycoumarin-3-carboxylic acid, SE vs. AMCA and DAPI for Advanced Cellular Imaging
For researchers, scientists, and drug development professionals seeking optimal fluorescent probes for their experimental needs, this guide provides a comprehensive comparison of 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester (7-MCC-SE) with two commonly used blue fluorescent dyes, Aminomethylcoumarin acetate (B1210297) (AMCA) and 4′,6-diamidino-2-phenylindole (DAPI). This analysis, supported by available data, delves into their performance characteristics to guide the selection of the most suitable reagent for specific applications.
At a Glance: Key Performance Indicators
The choice of a fluorescent probe hinges on a variety of factors, from its spectral properties to its reactivity and suitability for a given biological context. Below is a summary of the key quantitative data for 7-MCC-SE, AMCA, and DAPI.
| Property | 7-Methoxycoumarin-3-carboxylic acid, SE | AMCA (Aminomethylcoumarin acetate) | DAPI (4′,6-diamidino-2-phenylindole) |
| Excitation Max (λex) | ~330 - 355 nm[1] | ~344 - 350 nm[2] | ~358 nm (bound to dsDNA)[3] |
| Emission Max (λem) | ~402 - 405 nm[1] | ~440 - 460 nm[2] | ~461 nm (bound to dsDNA)[3] |
| Molar Extinction Coefficient (ε) | ~11,820 cm⁻¹M⁻¹ (estimated for core structure) | Not explicitly found | ~33,000 cm⁻¹M⁻¹ (bound to dsDNA) |
| Fluorescence Quantum Yield (Φ) | ~0.18 (estimated for core structure) | Not explicitly found | ~0.8 (bound to dsDNA) |
| Reactivity | Amine-reactive (succinimidyl ester) | Amine-reactive (as succinimidyl ester) | Binds to A-T rich regions of dsDNA[3] |
| Primary Application | Covalent labeling of proteins, peptides, and nucleic acids[4] | Covalent labeling, immunofluorescence[2][5] | Nuclear counterstain, cell cycle analysis[3] |
| Cell Permeability | Generally cell-impermeant before conjugation | Generally cell-impermeant before conjugation | Permeant to fixed/dead cells; limited in live cells |
Delving Deeper: A Comparative Analysis
This compound: The Versatile Labeling Agent
7-MCC-SE stands out as a versatile tool for covalently labeling a wide array of biomolecules. Its succinimidyl ester group readily reacts with primary amines on proteins, peptides, and amine-modified oligonucleotides, forming stable amide bonds.[4] This makes it an excellent choice for creating custom fluorescent probes for various applications, including fluorescence microscopy and flow cytometry.
Advantages of 7-MCC-SE:
-
Covalent and Stable Labeling: The formation of a covalent bond ensures that the fluorescent label remains attached to the target molecule throughout the experiment, providing a robust and reliable signal.
-
Specificity of Labeling: By targeting primary amines, researchers can achieve specific labeling of proteins and other amine-containing molecules.
-
Custom Probe Generation: Its reactive nature allows for the in-house preparation of fluorescently labeled antibodies, ligands, or other molecules tailored to specific experimental needs.
AMCA: A Workhorse in Multicolor Imaging
AMCA is a well-established blue fluorescent dye, often used in immunofluorescence and flow cytometry.[2][6] Its key advantage lies in its spectral properties, which allow for good separation from commonly used green (e.g., FITC, GFP) and red (e.g., Rhodamine, Texas Red) fluorophores. This makes it a valuable component in multicolor imaging experiments where minimizing spectral overlap is crucial.[6]
Advantages of AMCA:
-
Excellent for Multicolor Analysis: Its emission spectrum has minimal overlap with longer-wavelength dyes, simplifying compensation and data analysis in flow cytometry and multicolor microscopy.[6]
-
Good Photostability: Coumarin-based dyes, in general, exhibit moderate to good resistance to photobleaching, allowing for longer imaging sessions.[3][7]
DAPI: The Gold Standard for Nuclear Staining
DAPI is a widely used nuclear counterstain that specifically binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[3] This binding results in a significant enhancement of its fluorescence, making it an exceptionally bright and specific stain for cell nuclei.
Advantages of DAPI:
-
High Specificity for DNA: Its strong and specific binding to DNA makes it an excellent tool for visualizing cell nuclei with high contrast.
-
Bright Fluorescence: The fluorescence quantum yield of DAPI increases approximately 20-fold upon binding to dsDNA, resulting in a very bright signal.
-
Utility in Cell Cycle and Viability Assays: The intensity of DAPI staining is proportional to the amount of DNA, allowing for cell cycle analysis. It is also commonly used to identify dead cells, as it readily enters cells with compromised membranes.
Experimental Considerations and Protocols
Protein Labeling with this compound
This protocol outlines a general procedure for labeling proteins with 7-MCC-SE. The optimal conditions may vary depending on the specific protein.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve 7-MCC-SE in DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently stirring, slowly add the dye stock solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the dye to the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for protein) and ~350 nm (for 7-MCC).
Immunofluorescence Staining with an AMCA-conjugated Antibody
This protocol describes a general procedure for immunofluorescence staining using a secondary antibody conjugated to AMCA.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody
-
AMCA-conjugated secondary antibody
-
Mounting medium
Procedure:
-
Cell Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the AMCA-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
DAPI Staining of Fixed Cells
This is a standard protocol for nuclear counterstaining of fixed cells with DAPI.
Materials:
-
Fixed and permeabilized cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
DAPI working solution (e.g., 300 nM in PBS)
-
Mounting medium
Procedure:
-
Washing: Briefly wash the fixed and permeabilized cells with PBS.
-
DAPI Staining: Incubate the cells with the DAPI working solution for 1-5 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with PBS to remove unbound DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams have been generated.
Caption: A decision tree to guide the selection of the appropriate fluorescent dye.
Caption: A typical experimental workflow for labeling proteins with 7-MCC-SE.
Conclusion: Choosing the Right Tool for the Job
The selection between this compound, AMCA, and DAPI is ultimately dictated by the specific experimental requirements.
-
For creating custom, covalently labeled fluorescent probes with high stability, 7-MCC-SE is the superior choice. Its amine-reactive nature provides a versatile platform for labeling a wide range of biomolecules.
-
For multicolor imaging applications where spectral overlap is a concern, AMCA offers a distinct advantage. Its blue fluorescence is well-separated from common green and red fluorophores, simplifying experimental design and data analysis.
-
For routine and high-contrast nuclear staining, DAPI remains the unparalleled gold standard. Its high specificity for DNA and significant fluorescence enhancement upon binding provide bright and clear visualization of cell nuclei.
By understanding the unique strengths and applications of each of these blue fluorescent dyes, researchers can make informed decisions to optimize their imaging experiments and achieve high-quality, reliable data.
References
- 1. Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. 7-Methoxycoumarin-3-carboxylic acid, succinimidyl ester *CAS 150321-92-9* | AAT Bioquest [aatbio.com]
- 5. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 6. 7-amino-4-methylcoumarin-3-acetic acid-conjugated streptavidin permits simultaneous flow cytometry analysis of either three cell surface antigens or one cell surface antigen as a function of RNA and DNA content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactive Coumarins | AAT Bioquest [aatbio.com]
A Comparative Guide to the Photostability of Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
The inherent photostability of fluorescent probes is a critical determinant for the success of imaging experiments, particularly for applications requiring prolonged or repeated illumination such as time-lapse microscopy and quantitative imaging. Coumarin-based dyes are widely utilized in various scientific disciplines due to their versatile fluorescent properties. This guide provides an objective comparison of the photostability of several coumarin (B35378) derivatives, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable dye for your research needs.
Data Presentation: A Comparative Analysis of Photostability
The following table summarizes the photodegradation quantum yields (Φ) of various coumarin dyes in different solvents and conditions. A lower quantum yield indicates higher photostability. It is important to note that direct comparisons should be made with caution due to variations in experimental setups across different studies.
| Dye Name/Structure | Solvent | Conditions | Photodegradation Quantum Yield (Φ) x 10⁻⁵ | Reference |
| C.I. Disperse Yellow 232 | Ethanol | Aerobic | Data not explicitly quantified, but noted for good photostability. | [1] |
| DMF | Aerobic | Data not explicitly quantified. | [1] | |
| C.I. Disperse Yellow 82 | Methanol | Anaerobic | ~1.5 - 3.5 (concentration dependent) | [1] |
| Ethanol | Anaerobic | ~1.2 - 3.2 (concentration dependent) | [1] | |
| DMF | Anaerobic | ~3.8 - 5.8 (concentration dependent) | [1] | |
| Coumarin 102 (C102) | Various Aprotic Solvents | - | Fluorescence quantum yield and lifetime are solvent polarity dependent. | [1][2] |
| Coumarin 153 (C153) | Various Aprotic Solvents | - | Fluorescence quantum yield and lifetime are solvent polarity dependent. | [1][2] |
| 2-amino-4-hydroxy-6-(4-hydroxy-2-oxo-2H-chromen-3-yl)nicotinonitrile 4 | CCl₄ | - | 200 | [3] |
| Ethanol | - | 330 | [3] | |
| PVA | - | 100 | [3] | |
| Coumarin 6 | Ethanol | - | Generally considered to have moderate photostability. Quantum Yield ~0.78. | [4] |
| Alexa Fluor 488 (a sulfonated coumarin derivative) | - | - | Known for exceptional photostability, significantly outperforming traditional dyes. Quantum Yield ~0.92. | [4] |
Experimental Protocols
Determining Photodegradation Quantum Yield
This protocol outlines a standard procedure for determining the photodegradation quantum yield of a coumarin-based dye.
Objective: To quantify the photostability of a coumarin derivative by measuring its photodegradation quantum yield (Φ).
Materials:
-
Coumarin derivative of interest
-
Spectrophotometer (UV-Vis)
-
Fluorometer
-
Quartz cuvettes
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
Chemical actinometer (for determining light intensity)
-
Solvent of choice (e.g., ethanol, DMF)
-
Inert gas (e.g., nitrogen or argon) for anaerobic conditions (optional)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the coumarin derivative in the chosen solvent. The concentration should be adjusted to have an absorbance at the excitation wavelength (λmax) between 0.1 and 0.2 to avoid inner filter effects.
-
Deoxygenation (for anaerobic conditions): If anaerobic conditions are required, bubble the solution with an inert gas for a sufficient time to remove dissolved oxygen and then seal the cuvette.[1]
-
Initial Measurements: Record the initial UV-Vis absorbance spectrum and fluorescence emission spectrum of the sample.
-
Irradiation: Irradiate the sample with monochromatic light at or near the λmax of the dye. The light source intensity should be determined using a chemical actinometer. It is crucial to continuously stir the solution during irradiation to ensure homogeneity.[1]
-
Monitoring Photodegradation: At regular time intervals, stop the irradiation and record the UV-Vis absorbance spectrum of the sample. A decrease in the absorbance at λmax is indicative of photodegradation.[1]
-
Data Analysis:
-
Plot the absorbance at λmax as a function of irradiation time.
-
The photodegradation quantum yield (Φ) is calculated using the following formula: Φ = (Number of degraded molecules) / (Number of photons absorbed)
-
The number of degraded molecules can be determined from the change in absorbance and the molar extinction coefficient of the dye.
-
The number of photons absorbed can be determined from the light intensity measured by actinometry and the absorbance of the sample.[1]
-
Measuring Photobleaching in a Cellular Context
This protocol outlines a standard procedure for measuring and comparing the photobleaching rates of different fluorescent probes in a cellular context.[4]
Objective: To quantify the rate of fluorescence decay of different coumarin-based probes under continuous illumination in live or fixed cells.
Materials:
-
Live or fixed cells expressing the fluorescent probes or stained with the fluorescent dyes of interest.
-
Confocal or epifluorescence microscope with a suitable laser line for excitation.
-
Image analysis software.
Procedure:
-
Cell Preparation: Prepare cells expressing or stained with the coumarin derivatives to be compared.
-
Image Acquisition:
-
Locate a region of interest containing the fluorescently labeled cells.
-
Acquire a time-lapse series of images, continuously illuminating the sample with the excitation light. Use consistent imaging parameters (e.g., laser power, exposure time, gain) for all samples to be compared.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each frame of the time-lapse series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time 0).
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
The photobleaching half-life (t₁/₂), the time at which the fluorescence intensity drops to 50% of its initial value, can be determined from the curve. A longer half-life indicates greater photostability.[4]
-
Mandatory Visualization
Caption: Experimental workflow for determining the photostability of coumarin dyes.
References
Confirming Protein Labeling: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, confirming the successful labeling of a protein is a critical step in ensuring the validity of experimental results and the quality of therapeutic products. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering unparalleled accuracy and detail. This guide provides a comparative overview of common MS-based methodologies for confirming protein labeling, complete with experimental data and detailed protocols.
Introduction to Mass Spectrometry for Protein Labeling Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[1] In the context of protein analysis, it can be used to determine a protein's molecular weight, identify its primary amino acid sequence, and characterize post-translational modifications (PTMs).[1][2] When a protein is labeled, for instance with a fluorescent dye, a biotin (B1667282) tag, or a therapeutic payload, its mass changes. MS can precisely detect this mass shift, confirming the attachment of the label. Furthermore, tandem mass spectrometry (MS/MS) can pinpoint the exact location of the label on the protein sequence.[3]
Two primary strategies are employed in MS-based proteomics: "bottom-up" and "top-down" proteomics.[4][5]
-
Bottom-up proteomics , the more traditional and widely used approach, involves the enzymatic digestion of the protein into smaller peptides prior to MS analysis.[4][5] This method is robust and effective for identifying proteins and localizing modifications on the resulting peptides.[6]
-
Top-down proteomics analyzes the intact protein without prior digestion.[4][7] This approach provides a complete view of the protein, including all its modifications, but generally requires higher resolution mass spectrometers and more sophisticated data analysis.[4][7]
Comparison of Key Mass Spectrometry Techniques
The choice of MS technique for confirming protein labeling depends on the specific requirements of the experiment, such as the level of detail needed, the nature of the protein and the label, and the available instrumentation. The following table compares the most common methods.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Intact Mass Analysis | The molecular weight of the intact, labeled protein is measured and compared to the unlabeled protein.[8] | Confirmation of labeling, degree of labeling (number of labels per protein).[8] | Rapid, provides a holistic view of the labeled protein population.[9] | Does not provide the specific site of labeling. Can be challenging for large or heterogeneous proteins.[10] |
| Peptide Mapping | The protein is digested into peptides, which are then analyzed by MS. The masses of the labeled peptides are compared to the theoretical masses of unlabeled peptides.[2][11] | Confirmation of labeling, identification of labeled peptides, and potential localization of the labeling site.[2] | High sequence coverage, compatible with a wide range of proteins and labels.[12] | Incomplete digestion can lead to missed peptides. Does not provide a complete picture of all modifications on a single protein molecule.[13] |
| Tandem Mass Spectrometry (MS/MS) | Labeled peptides identified through peptide mapping are isolated and fragmented. The resulting fragment ions are analyzed to determine the amino acid sequence and pinpoint the exact site of labeling.[3][14] | Precise localization of the label on the amino acid sequence.[14] | High confidence in labeling site identification.[3] | Can be complex to interpret spectra, especially for peptides with multiple potential labeling sites. |
Experimental Protocols
General Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial for obtaining high-quality MS data.[15] While specific protocols vary depending on the chosen technique, a general workflow includes:
-
Protein Purification: Ensure the protein sample is of high purity (>90%) to minimize interference from contaminants.[8]
-
Buffer Exchange: Exchange the protein into a buffer compatible with MS analysis, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate. Avoid detergents and high concentrations of non-volatile salts.[10]
-
Denaturation, Reduction, and Alkylation (for Bottom-Up Approaches): Unfold the protein to allow for efficient enzymatic digestion. This typically involves treatment with a denaturant (e.g., urea), a reducing agent (e.g., dithiothreitol) to break disulfide bonds, and an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
Protocol 1: Intact Mass Analysis via LC-MS
This protocol is suitable for confirming the overall labeling of a protein and determining the distribution of labeled species.
-
Sample Preparation: Prepare the labeled and unlabeled protein samples at a concentration of approximately 0.5 mg/mL in an MS-compatible buffer.[10]
-
LC-MS Analysis:
-
Inject 1-5 µg of the protein sample onto a reverse-phase liquid chromatography (LC) column.
-
Separate the protein from any remaining contaminants using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., formic acid).
-
Elute the protein directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).[16]
-
Acquire mass spectra over a mass range appropriate for the expected molecular weight of the protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the neutral molecular weights of the protein species present in the sample.
-
Compare the mass of the labeled protein to the unlabeled control to confirm the mass shift corresponding to the label.
-
Analyze the distribution of peaks to determine the degree of labeling.
-
Protocol 2: Peptide Mapping and MS/MS for Labeling Site Confirmation
This protocol provides detailed information on the location of the label.
-
In-Solution Digestion:
-
Denature, reduce, and alkylate the labeled protein as described in the general sample preparation section.
-
Dilute the sample to reduce the denaturant concentration.
-
Add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:20 w/w) and incubate overnight at 37°C.[11]
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a reverse-phase LC column suitable for peptide separations.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Elute the peptides into the ESI source of a tandem mass spectrometer.
-
The mass spectrometer will perform a survey scan (MS1) to detect the peptide ions and then select the most intense ions for fragmentation (MS2) via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[1][3]
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, SEQUEST) to identify the peptides from the MS/MS spectra by matching them against a protein sequence database.[14]
-
Specify the mass of the label as a variable modification in the search parameters.
-
The software will identify the peptides that are labeled and pinpoint the specific amino acid residue(s) carrying the label based on the fragmentation pattern.
-
Visualizing Experimental Workflows
To better illustrate the processes described, the following diagrams outline the key steps in intact mass analysis and bottom-up proteomics workflows.
Caption: Workflow for Intact Mass Analysis of Labeled Proteins.
Caption: Workflow for Bottom-Up Proteomics to Identify Labeling Sites.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in clear, structured tables. For intact mass analysis, a table should present the theoretical and observed masses of the unlabeled and labeled protein, along with the calculated mass difference and the number of labels attached. For peptide mapping and MS/MS, a table should list the identified labeled peptides, the modified amino acid, the confidence score of the identification, and the corresponding mass shift.
By selecting the appropriate mass spectrometry technique and carefully executing the experimental protocol, researchers can confidently confirm protein labeling, ensuring the integrity and reliability of their work in basic research and therapeutic development.
References
- 1. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. rapidnovor.com [rapidnovor.com]
- 3. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Bottom-up Proteomics and Top-down Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 8. Intact Protein Analysis Mass Spectrometry | AxisPharm [axispharm.com]
- 9. agilent.com [agilent.com]
- 10. Intact Mass [utsouthwestern.edu]
- 11. Peptide Mapping - Creative Biolabs [creative-biolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Peptide mass mapping constrained with stable isotope-tagged peptides for identification of protein mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Identification by Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 15. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. 蛋白质谱 [sigmaaldrich.com]
A Researcher's Guide to Functional Assays for Labeled Proteins: A Comparative Analysis
For researchers in drug development and life sciences, confirming the functional activity of a labeled protein is a critical step to ensure the validity of experimental results. Attaching a label, such as a fluorescent tag or a capture moiety, can sometimes interfere with a protein's natural conformation and function. Therefore, it is imperative to employ functional assays that can quantitatively assess whether the labeled protein retains its biological activity. This guide provides a comparative overview of three widely used functional assays: Bioluminescence Resonance Energy Transfer (BRET), Enzyme-Linked Immunosorbent Assay (ELISA), and Surface Plasmon Resonance (SPR), offering insights into their principles, protocols, and performance to help you select the most suitable method for your research needs.
Comparative Overview of Functional Assays
The choice of a functional assay depends on several factors, including the nature of the protein's function (e.g., enzyme activity, protein-protein interaction), the type of label used, the required throughput, and the desired quantitative parameters. The following table summarizes the key characteristics of BRET, functional ELISA, and SPR to facilitate a direct comparison.
| Parameter | Bioluminescence Resonance Energy Transfer (BRET) | Functional Enzyme-Linked Immunosorbent Assay (ELISA) | Surface Plasmon Resonance (SPR) |
| Principle | Non-radiative energy transfer between a bioluminescent donor and a fluorescent acceptor on interacting partner proteins.[1][2] | Enzyme-catalyzed colorimetric or fluorometric reaction to measure binding or enzymatic activity.[3] | Change in refractive index at a sensor surface upon mass changes due to molecular binding.[4] |
| Label Requirement | Requires fusion of proteins to a bioluminescent donor (e.g., Luciferase) and a fluorescent acceptor (e.g., YFP).[1][5] | Typically requires an enzyme-conjugated antibody for detection. The protein of interest may or may not be labeled.[6] | Label-free for the analyte; one binding partner (ligand) is immobilized on the sensor chip.[4][7] |
| Assay Type | Homogeneous, cell-based (in vivo).[5][8] | Heterogeneous, in vitro.[3] | Heterogeneous, in vitro, real-time.[4][9] |
| Key Output | BRET ratio (indicative of protein proximity), BRET50 (relative affinity).[1][10] | OD/fluorescence signal, EC50, IC50.[11][12] | Sensorgram, Association rate (ka), Dissociation rate (kd), Affinity (KD).[13][14] |
| Sensitivity | High, with a good signal-to-noise ratio due to low background luminescence.[10] Can be enhanced with newer luciferases like NanoLuc.[15][16] | High, typically in the range of 0.01 ng to 0.1 ng.[11] Can be amplified.[17] | High, can detect weak and strong interactions from mM to pM range.[18] |
| Dynamic Range | Can be extended by optimizing acceptor-to-donor ratios.[16][19] | Typically follows a sigmoidal curve, with a linear range that can be optimized.[11] | Wide, dependent on the ligand density and analyte concentration. |
| Throughput | High, suitable for multi-well plate formats.[5][15] | High, standard for 96-well and 384-well plates.[9] | Moderate to high, depending on the instrument's automation level.[9] |
| Detection of Transient Interactions | Well-suited for detecting weak or transient interactions in a cellular context.[2] | Challenging, as multiple wash steps may disrupt weak interactions.[20] | Excellent for real-time monitoring of both stable and transient interactions.[13] |
In-Depth Assay Analysis and Protocols
This section provides a detailed look at each assay, including a diagram of the workflow and a comprehensive experimental protocol.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique for monitoring protein-protein interactions in living cells.[2][8] The assay relies on the transfer of energy from a bioluminescent donor molecule (like Renilla Luciferase, Rluc) fused to one protein of interest, to a fluorescent acceptor molecule (like Yellow Fluorescent Protein, YFP) fused to another.[1][5] Energy transfer occurs only when the donor and acceptor are in very close proximity (typically <10 nm), indicating that the two proteins are interacting.[1][2]
References
- 1. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA Procedures [sigmaaldrich.com]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of BRET saturation assays for robust and sensitive cytosolic protein–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. seracare.com [seracare.com]
- 18. xantec.com [xantec.com]
- 19. researchgate.net [researchgate.net]
- 20. nicoyalife.com [nicoyalife.com]
Assessing the Impact of Fluorescent Labeling on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the use of fluorescent labeling is a cornerstone of modern biological inquiry. However, the critical question of whether the act of labeling itself alters the intrinsic function of a protein is often overlooked. This guide provides an objective comparison of common fluorescent labeling methods, their potential impacts on protein function, and detailed experimental protocols to validate your results.
The addition of a fluorescent tag, whether a genetically encoded fluorescent protein or a synthetic organic dye, can introduce steric hindrance, alter surface charge, and induce conformational changes, potentially leading to misleading experimental outcomes. Therefore, careful selection of the labeling strategy and rigorous validation of the labeled protein's function are paramount.
Comparing Fluorescent Labeling Strategies
The choice of a fluorescent label depends on a multitude of factors, including the nature of the protein of interest, the biological question being addressed, and the imaging modality. Here, we compare three major classes of fluorescent labels: Genetically Encoded Tags (e.g., GFP), Self-Labeling Tags (e.g., SNAP-tag, HaloTag), and Chemical Labeling (e.g., Cy dyes).
| Labeling Strategy | Reporter | Size (approx.) | Labeling | Stoichiometry | Potential Impact on Function |
| Genetically Encoded | Green Fluorescent Protein (GFP) & variants | ~27 kDa | In vivo, co-translational | 1:1 | High potential for steric hindrance due to large size; may affect protein folding, localization, and interactions.[1][2] |
| Self-Labeling Tags | SNAP-tag | ~20 kDa | In vivo or in vitro, enzymatic | 1:1 | Moderate potential for steric hindrance; offers flexibility in choice of small organic dye.[3][4] |
| HaloTag | ~33 kDa | In vivo or in vitro, enzymatic | 1:1 | High potential for steric hindrance, similar to GFP; provides a stable covalent linkage to a variety of ligands.[5][6][7] | |
| Chemical Labeling | Cyanine Dyes (e.g., Cy3, Cy5) | ~1 kDa | In vitro, post-purification | Variable | Low potential for steric hindrance due to small size; non-specific labeling can occur, and the charge of the dye can influence protein interactions.[8][9] |
Quantitative Assessment of Functional Perturbations
To quantify the impact of fluorescent labeling on protein function, a series of biophysical and biochemical assays should be performed. Below is a summary of key experimental data from published studies, highlighting the differential effects of various labels.
Protein-Ligand Binding Affinity
Fluorescent labels can alter the binding affinity of a protein for its ligand. This is a critical consideration in studies of receptor-ligand interactions and enzyme-substrate binding.
| Protein-Ligand System | Label | Assay | Change in Dissociation Constant (Kd) | Reference |
| Streptavidin-Peptide | Cy3 | Label-free detection | 3-4 fold increase | [10] |
| Lectin-Glycoprotein | TMR (positively charged) | SPRi | Decreased association rate | [11] |
| Lectin-Glycoprotein | Alexa-488 (negatively charged) | SPRi | Increased association rate | [11] |
Enzymatic Activity
For protein enzymes, it is crucial to determine if the fluorescent label affects their catalytic efficiency.
| Enzyme | Label | Assay | Change in Catalytic Parameters (Km, kcat) |
| Hypothetical Kinase | GFP | Kinase activity assay | Increased Km, Decreased kcat |
| Hypothetical Protease | SNAP-tag with TMR | Protease activity assay | Minimal change in Km and kcat |
(Note: Specific quantitative data for enzymatic activity changes with different labels is often system-dependent and requires empirical determination. The table above provides a hypothetical illustration of potential outcomes.)
Experimental Protocols for Functional Validation
To ensure the biological relevance of data obtained with fluorescently labeled proteins, it is essential to perform validation experiments. Here are detailed protocols for key assays.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding affinity and kinetics between a ligand and an analyte.
Methodology:
-
Immobilization: Covalently immobilize the unlabeled protein (ligand) onto the surface of a sensor chip.
-
Analyte Injection: Flow the fluorescently labeled binding partner (analyte) at various concentrations over the sensor chip.
-
Association & Dissociation: Monitor the change in the SPR signal, which is proportional to the mass bound to the surface, to determine the association rate (ka). Subsequently, flow buffer over the chip to measure the dissociation rate (kd).
-
Data Analysis: Calculate the equilibrium dissociation constant (Kd) from the ratio of kd/ka.
-
Comparison: Repeat the experiment with the unlabeled analyte to quantify any changes in binding kinetics caused by the fluorescent label.[12][13][14]
Enzyme Kinetics Assay
This assay measures the catalytic activity of an enzyme by monitoring the conversion of a substrate to a product over time.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a specific buffer, the enzyme (both labeled and unlabeled versions in separate reactions), and varying concentrations of a substrate.
-
Initiate Reaction: Start the reaction by adding the substrate.
-
Monitor Product Formation: Continuously measure the formation of the product over time using a spectrophotometer or fluorometer, depending on the nature of the substrate and product.
-
Data Analysis: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[1][15][16]
-
Comparison: Compare the Km and Vmax values of the labeled and unlabeled enzyme to assess the impact of the label on catalytic efficiency.
Förster Resonance Energy Transfer (FRET) for Protein-Protein Interactions
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor, that can be used to measure the proximity of two labeled proteins.
Methodology:
-
Labeling: Label the two interacting proteins of interest with a suitable FRET pair of fluorophores (e.g., CFP as the donor and YFP as the acceptor).[17][18]
-
Expression/Introduction into System: Co-express or introduce the labeled proteins into the experimental system (e.g., live cells).
-
Excitation and Emission Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
FRET Efficiency Calculation: An increase in acceptor emission and a corresponding decrease in donor emission upon donor excitation indicates FRET. The FRET efficiency can be calculated to quantify the extent of interaction.[10][19]
-
Control Experiments: Perform control experiments with donor-only and acceptor-only labeled proteins to correct for spectral bleed-through.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
CD spectroscopy is a powerful technique for assessing the secondary structure of a protein and detecting conformational changes.
Methodology:
-
Sample Preparation: Prepare solutions of the unlabeled and fluorescently labeled protein in a suitable buffer.
-
CD Measurement: Acquire far-UV CD spectra (typically 190-250 nm) for both samples.
-
Data Analysis: Compare the CD spectra of the labeled and unlabeled proteins. Significant changes in the spectral shape and intensity can indicate alterations in the secondary structure (e.g., alpha-helix, beta-sheet content) induced by the fluorescent label.[20][21]
Visualizing Experimental Workflows and Concepts
To further clarify the methodologies and concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
References
- 1. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 2. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing and Manipulating Biological Processes Using HaloTag and SNAP-Tag Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halotag | Proteintech Group [ptglab.com]
- 6. Choosing the right label for single-molecule tracking in live bacteria: side-by-side comparison of photoactivatable fluorescent protein and Halo tag dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 10. Video: FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria. [jove.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. jasco-global.com [jasco-global.com]
- 17. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.wur.nl [research.wur.nl]
Navigating the Spectrum of Protein Labeling: Cost-Effective Alternatives to Premium Fluorescent Dyes
In the dynamic landscape of protein research, the use of fluorescent labeling is indispensable for visualizing and quantifying protein localization, interaction, and function. While premium dyes like the Alexa Fluor series have long been the gold standard, their associated costs can be a significant barrier for many laboratories. This guide provides a comprehensive comparison of cost-effective alternatives, presenting their performance characteristics, supporting experimental data, and detailed protocols to empower researchers in making informed decisions without compromising on quality.
Performance Comparison of Fluorescent Dyes
The selection of a fluorescent dye hinges on key performance indicators such as quantum yield (a measure of fluorescence efficiency), photostability (resistance to photobleaching), and, crucially, cost-effectiveness. Below is a comparative table summarizing these metrics for various alternatives to premium dyes. The data presented is a synthesis of information from multiple sources, including manufacturer's specifications and peer-reviewed studies. It is important to note that direct, side-by-side comparisons under identical experimental conditions are not always available, and thus some values represent a range or are qualitative assessments based on published findings.
| Dye Family | Example Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability | Relative Cost |
| Premium Benchmark | Alexa Fluor 488 | 495 | 519 | ~0.92 | High | High |
| Fluorescent Proteins | mNeonGreen | 506 | 517 | ~0.80 | Moderate | Low (Plasmid) |
| mCherry | 587 | 610 | ~0.22 | Moderate | Low (Plasmid) | |
| ATTO Dyes | ATTO 488 | 501 | 523 | ~0.80 | High | Moderate |
| CF Dyes (Biotium) | CF488A | 490 | 515 | High | High | Moderate |
| Janelia Fluor Dyes | Janelia Fluor 549 | 549 | 571 | High | Very High | High (but some are becoming more accessible) |
| iFluor Dyes (AAT Bioquest) | iFluor 488 | 491 | 516 | High | High | Low to Moderate |
| APDye Fluors (AxisPharm) | APDye Fluor 488 | 495 | 519 | High | High | Low to Moderate |
| VRDyes (LI-COR) | VRDye 490 | 490 | 515 | Not specified | Not specified | Moderate |
Note: "Relative Cost" is a qualitative assessment and can vary based on supplier, quantity, and conjugation chemistry. "High" refers to premium-priced dyes, "Moderate" to mid-range alternatives, and "Low" to the most budget-friendly options. Quantum yield and photostability can be influenced by the local environment and conjugation to the protein.
Experimental Protocols
The choice of labeling strategy depends on the available reactive residues on the protein of interest, primarily primary amines (on lysine (B10760008) residues and the N-terminus) and thiols (on cysteine residues). Below are detailed protocols for these two common labeling methods.
Amine-Reactive Labeling Protocol (using NHS Esters)
This protocol is a general guideline for labeling proteins with N-hydroxysuccinimidyl (NHS) ester-functionalized dyes.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Amine-reactive dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye.[1]
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add a calculated amount of the dye solution. A molar ratio of dye to protein between 10:1 and 20:1 is a common starting point for optimization.[1]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching (Optional): Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for an additional 15-30 minutes.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute is the labeled protein.[1]
-
Degree of Labeling (DOL) Determination: Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye. Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.
Cysteine-Reactive Labeling Protocol (using Maleimides)
This protocol is a general guideline for labeling proteins with maleimide-functionalized dyes.
Materials:
-
Protein of interest containing a free cysteine
-
Reducing agent (e.g., DTT or TCEP)
-
Cysteine-reactive dye (maleimide)
-
Reaction Buffer: PBS or other amine-free buffer, pH 6.5-7.5
-
Degassing equipment (optional)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Reduction (if necessary): If the protein's cysteines are oxidized (forming disulfide bonds), they must be reduced. Incubate the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature or TCEP for 1 hour at room temperature.
-
Removal of Reducing Agent: It is critical to remove the reducing agent before adding the maleimide (B117702) dye, as it will react with the dye. Use a desalting column to exchange the buffer of the reduced protein into the Reaction Buffer.
-
Dye Preparation: Dissolve the maleimide dye in DMSO or DMF immediately before use.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide dye to the reduced protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent re-oxidation of the cysteines.
-
Purification: Remove the unreacted dye by size-exclusion chromatography as described in the amine-reactive protocol.
-
DOL Determination: Determine the degree of labeling as described previously.
Visualizing the Workflow and Application
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-Methoxycoumarin-3-carboxylic acid
This guide provides detailed procedures for the safe handling and disposal of 7-Methoxycoumarin-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical.
Safety and Handling Information
Proper handling is crucial to prevent exposure and ensure a safe laboratory environment. 7-Methoxycoumarin-3-carboxylic acid presents several hazards that require specific precautions.
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation (Hazard Statement H315).[1] | Wear protective gloves. If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.[1] |
| Eye Irritation | Causes serious eye irritation (Hazard Statement H319).[1] | Wear eye protection/eyeshields. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1] |
| Respiratory Irritation | May cause respiratory irritation (Hazard Statement H335). | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Personal Protective Equipment (PPE) | Required protective gear. | Wear appropriate gloves, protective clothing, and eyewear. A dust mask (type N95 or equivalent) is also recommended.[1][2] |
| Storage | Proper storage conditions. | Keep container tightly closed in a dry, cool, and well-ventilated place.[2] Some suppliers recommend storage in a freezer under inert gas.[1] Protect from long-term exposure to light.[2] |
Step-by-Step Disposal Protocol
Disposal of 7-Methoxycoumarin-3-carboxylic acid and its containers must be conducted in accordance with local, state, and national regulations.[2] Never dispose of this chemical down the drain or in regular trash.[2][3]
1. Waste Collection:
-
Solid Waste: Collect surplus or waste 7-Methoxycoumarin-3-carboxylic acid in its original container or a clearly labeled, compatible waste container.
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, wipes) should be collected and disposed of as hazardous waste.
-
Labeling: Ensure the waste container is sealed and clearly labeled with "Hazardous Waste" and the full chemical name: "7-Methoxycoumarin-3-carboxylic acid."
2. Spill Management:
-
In case of a spill, avoid generating dust.[2]
-
Mechanically collect the spilled solid (e.g., sweep or scoop) and place it into a designated hazardous waste container.[3]
-
Clean the affected area thoroughly.
-
Prevent the spilled material from entering drains or waterways.[2][3]
3. Empty Container Disposal:
-
Do not treat empty containers as regular trash. Handle uncleaned containers as you would the product itself.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[4]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]
-
After thorough rinsing and air-drying, deface the label before disposing of the container.
4. Final Disposal:
-
Arrange for disposal through an approved and licensed waste disposal company.
-
One possible disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system. This must be performed by a certified facility.
-
Always consult and adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 7-Methoxycoumarin-3-carboxylic acid.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
